Levamisole
Description
This compound is an antihelminthic drug that was commonly used for the treatment of parasitic, viral, and bacterial infections. It was manufactured by Janssen and first used in 1969 as an agent to treat worm infestations this compound was approved by the FDA in 1990 as an adjuvant treatment for colon cancer. Prior to this, this compound was used as an antirheumatic therapy in the 1970s and 1980s for patients with rheumatoid arthritis. Because of its immunomodulatory effects, this drug has been studied in the treatment of various immune-mediated diseases, with some studies showing positive results. This drug has also been used in combination with other drugs for the treatment of various cancers. this compound was withdrawn from the American market in 2000 due to its ability to cause serious adverse effects, including agranulocytosis. Interestingly, this compound has been found as an adulterant in cocaine and can lead to a variety of adverse effects in individuals using this drug.
This compound is an anthelmintic drug. Co-administered with fluorouracil in the treatment of Dukes' stage C colon cancer, this compound restores immune function through stimulating antibody formation, enhancing T-cell activity, and potentiating macrophage function. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for helminthiasis and has 6 investigational indications. It was withdrawn in at least one region.
An antihelminthic drug that has been tried experimentally in rheumatic disorders where it apparently restores the immune response by increasing macrophage chemotaxis and T-lymphocyte function. Paradoxically, this immune enhancement appears to be beneficial in rheumatoid arthritis where dermatitis, leukopenia, and thrombocytopenia, and nausea and vomiting have been reported as side effects. (From Smith and Reynard, Textbook of Pharmacology, 1991, p435-6)
See also: this compound Hydrochloride (active moiety of); this compound Phosphate (active moiety of).
Properties
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSDGLLUJUHTE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16595-80-5 (hydrochloride) | |
| Record name | Levamisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023206 | |
| Record name | Levamisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.44e+00 g/L, Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |
| Record name | Levamisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | LEVAMISOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
14769-73-4 | |
| Record name | Levamisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14769-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levamisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levamisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levamisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVAMISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2880D3468G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-227.5, 264 - 265 °C | |
| Record name | Levamisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Levamisole as an Immunomodulator in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282), a synthetic imidazothiazole derivative, was initially introduced as an anthelmintic agent.[1] However, its immunomodulatory properties have garnered significant interest in the field of oncology, leading to its investigation as an adjuvant therapy for various cancers.[1][2] Notably, its combination with 5-fluorouracil (B62378) (5-FU) was once a standard of care for adjuvant treatment of Duke's C colon cancer.[1] This technical guide provides an in-depth overview of the core immunomodulatory mechanisms of this compound, summarizes key clinical trial data, and presents detailed experimental protocols for its investigation in cancer research.
Immunomodulatory Mechanisms of Action
This compound's effects on the immune system are multifaceted, appearing to restore depressed immune function rather than non-specifically stimulating it to above-normal levels.[3][4] The drug influences various immune cells, including T-cells, dendritic cells (DCs), and macrophages.[3][5]
Activation of Dendritic Cells and Promotion of Th1 Response
A key mechanism of this compound's immunomodulatory action involves the activation and maturation of dendritic cells.[6] Treatment of human monocyte-derived DCs with this compound leads to the increased expression of co-stimulatory molecules such as CD80, CD86, and the maturation marker CD83, as well as HLA-DR.[6][7] This maturation process is crucial for the initiation of a potent T-cell response.
This activation is, at least in part, mediated through the Toll-like receptor 2 (TLR2) signaling pathway.[1][6] The engagement of TLR2 by this compound triggers downstream signaling cascades involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinases (JNK).[6][7] This signaling results in the production of key cytokines, including Interleukin-12 (IL-12) and Interleukin-10 (IL-10).[6] IL-12 is critical for driving the differentiation of naive T-cells towards a T helper 1 (Th1) phenotype, which is characterized by the production of interferon-gamma (IFN-γ) and is essential for anti-tumor immunity.[1][6]
dot
Caption: this compound-induced dendritic cell activation via TLR2 signaling.
Modulation of T-Cell Function
This compound has also been shown to directly affect T-cell function, although the results are complex and can be context-dependent. Some studies suggest that this compound can enhance T-cell activation and proliferation, contributing to an anti-tumor immune response.[5] Conversely, other research indicates that this compound may suppress T-cell proliferation through the regulation of the JAK/STAT and TLR signaling pathways.[8] This dual functionality highlights the complexity of this compound's immunomodulatory profile and suggests that its effects may vary depending on the specific immunological context and dosage.
dot
Caption: Proposed inhibitory effect of this compound on T-cell activation pathways.
Clinical Trials and Quantitative Data
This compound's most significant clinical application has been in combination with 5-fluorouracil (5-FU) as an adjuvant therapy for colorectal cancer.[1] However, its efficacy has been investigated in other malignancies as well, with mixed results.
Colorectal Cancer
Several randomized clinical trials have evaluated the efficacy of this compound in combination with 5-FU for the treatment of colorectal cancer.
| Trial/Study | Treatment Arms | Key Outcomes | Reference(s) |
| Windle et al. (5-year follow-up) | 1. Surgery only (control)2. 5-FU3. 5-FU + this compound | 5-year mortality due to recurrence:- Control: 52%- 5-FU: 44%- 5-FU + this compound: 32% (significant reduction) | [9][10] |
| Intergroup Trial (Moertel et al.) | 1. Levamisole2. 5-FU + this compound | For Dukes' Stage C colon cancer, the combination of 5-FU and this compound was shown to be beneficial. | [11] |
| High-Dose this compound Trial | 1. Standard-dose this compound + 5-FU + Leucovorin2. High-dose this compound + 5-FU + Leucovorin | No significant differences in disease-free survival or overall survival between the two groups. High-dose this compound was associated with significant gastrointestinal and neurologic side effects. | [12][13] |
Other Cancers
The use of this compound in other cancers has yielded less consistent results.
| Cancer Type | Trial Details | Key Outcomes | Reference(s) |
| Breast Cancer | A study of 101 patients with advanced breast cancer treated with doxorubicin, vincristine, and cyclophosphamide, randomized to receive this compound or placebo. | Higher response rates (63% vs. 47%) and significantly higher survival in the this compound group. | [14] |
| Breast Cancer | A study of 135 patients with operable breast cancer and positive axillary nodes receiving l-phenylalanine (B559525) mustard with either this compound or placebo. | No significant overall difference. A negative effect was observed in a subgroup of younger women with 1-3 positive nodes. | [15] |
| Malignant Melanoma | The use of this compound as an adjuvant therapy has produced conflicting results in various trials. | No consensus on efficacy. | [1][16] |
| Ovarian Cancer | A randomized trial of 140 patients receiving cytotoxic chemotherapy with either this compound or placebo. | No significant difference in survival. A deleterious effect was observed in patients with Stage II disease. | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the immunomodulatory effects of this compound.
In Vitro Cytotoxicity and Proliferation Assay
This protocol assesses the direct effect of this compound on cancer cell viability.
-
Materials:
-
Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound hydrochloride (stock solution in sterile PBS or DMSO)
-
Chemotherapeutic agent (e.g., 5-Fluorouracil)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Trypan Blue solution
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination. Add 100 µL of the drug-containing medium to the wells. Include untreated and vehicle-treated controls.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT/WST-1 Assay:
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Dendritic Cell Maturation Assay
This protocol evaluates the effect of this compound on the maturation of dendritic cells.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) for monocyte isolation
-
GM-CSF and IL-4 for DC differentiation
-
This compound hydrochloride
-
LPS (lipopolysaccharide) as a positive control
-
Fluorescently labeled antibodies against CD80, CD86, CD83, and HLA-DR
-
Flow cytometer
-
ELISA kits for IL-12p40 and IL-10
-
-
Procedure:
-
DC Generation: Isolate monocytes from PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
DC Stimulation: Plate the immature DCs and treat with this compound (e.g., 1 µM) for 48 hours. Include untreated and LPS-treated (e.g., 100 ng/mL) controls.[1]
-
Flow Cytometry Analysis: Harvest the DCs and stain with fluorescently labeled antibodies against CD80, CD86, CD83, and HLA-DR. Analyze the expression of these markers by flow cytometry.[1]
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-12p40 and IL-10 using ELISA kits according to the manufacturer's instructions.[1]
-
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the maturation markers and the cytokine concentrations between the different treatment groups.
T-Cell Activation and Proliferation Assay
This protocol assesses the ability of this compound-treated DCs to activate T-cells.
-
Materials:
-
This compound-treated DCs (from the previous protocol)
-
Allogeneic naive T-cells isolated from PBMCs
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
ELISA kit for IFN-γ
-
Flow cytometer
-
-
Procedure:
-
T-Cell Labeling: Label the isolated naive T-cells with a cell proliferation dye.[1]
-
Co-culture: Co-culture the labeled T-cells with the this compound-treated, untreated, or LPS-treated DCs at various DC:T-cell ratios (e.g., 1:10, 1:20).[1]
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.[1]
-
Proliferation Analysis: Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population by flow cytometry.[1]
-
Cytokine Analysis: Collect the culture supernatants after 48-72 hours and measure the concentration of IFN-γ by ELISA.[1]
-
-
Data Analysis: Quantify the percentage of proliferated T-cells and the amount of IFN-γ produced.
dot
Caption: In vitro experimental workflow for assessing this compound's immunomodulatory effects.
Conclusion
This compound exhibits a complex immunomodulatory profile with the potential to enhance anti-tumor immunity, primarily through the activation of dendritic cells and the promotion of a Th1-biased immune response. While its clinical efficacy in combination with 5-FU for colorectal cancer has been demonstrated in some trials, its role in other cancers remains less defined and, in some cases, controversial. The variable outcomes in clinical studies underscore the need for a deeper understanding of its mechanisms of action and the identification of predictive biomarkers to guide its therapeutic use. The experimental protocols outlined in this guide provide a framework for further investigation into the immunomodulatory properties of this compound, which may aid in the rational design of future combination therapies in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound and immunotherapy: some theoretic and practical considerations and their relevance to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4rx-2.com [4rx-2.com]
- 6. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Five year results of a randomized trial of adjuvant 5-fluorouracil and this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and 5-fluorouracil therapy for resected colon cancer: a new indication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Randomized clinical trial of high-dose this compound combined with 5-fluorouracil and leucovorin as surgical adjuvant therapy for high-risk colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
- 15. This compound in primary breast cancer. A controlled study in conjunction with l-phenylalanine mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: known effects on the immune system, clinical results, and future applications to the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound as adjuvant to chemotherapy of ovarian cancer. Results of a randomized trial and 4-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Levamisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole (B84282), a synthetic imidazothiazole derivative, exhibits a complex pharmacological profile, functioning as a potent anthelmintic and a multifaceted immunomodulator. This technical guide provides a comprehensive analysis of the molecular targets of this compound, elucidating the mechanisms that underpin its diverse therapeutic and toxicological effects. The primary molecular targets discussed are nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), mammalian nAChRs, and the enzyme alkaline phosphatase (ALP). Additionally, the guide explores the intricate immunomodulatory actions of this compound, including its proposed thymopoietin-mimetic effects and its influence on various immune cell signaling pathways. This document integrates quantitative data from numerous studies, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a critical resource for researchers in pharmacology, immunology, and drug development.
Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
This compound's most well-characterized molecular target, particularly in the context of its anthelmintic activity, is the nicotinic acetylcholine receptor (nAChR). However, its interaction with these receptors differs significantly between nematodes and mammals.
Nematode nAChRs: Agonistic Action and Anthelmintic Efficacy
In parasitic nematodes, this compound acts as a potent agonist at L-type (this compound-sensitive) nAChRs located on the muscle cells.[1][2] This agonistic binding leads to the opening of the non-selective cation channels, causing depolarization of the muscle membrane, an influx of calcium, and subsequent spastic paralysis of the worm.[2][3][4] The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled.[3]
The sensitivity of nematode nAChRs to this compound can be influenced by the subunit composition of the receptor. For instance, in Ascaris suum, the relative expression levels of the UNC-38 and UNC-29 subunits can alter the receptor's sensitivity to this compound.[5]
Quantitative Data: Agonistic and Partial Agonistic Effects on Nematode nAChRs
| Organism | Receptor/Assay | Agonist | EC50 | Efficacy | Reference |
| Caenorhabditis elegans | L-AChRs | This compound | 10.1 ± 1.8 µM | Partial Agonist (~3-fold less efficient than ACh) | [3] |
| Caenorhabditis elegans | L-AChRs | Acetylcholine | 26.0 ± 3.2 µM | Full Agonist | [3] |
| Ascaris suum | Muscle Contraction | This compound | ~1 µM | Full Agonist | [2] |
| Ascaris suum | Muscle Contraction | Pyrantel | ~8.44 µM | Full Agonist | [6] |
| Oesophagostomum dentatum | This compound-sensitive nAChR | This compound | 0.3 µM (in the presence of 0.1 µM menthol) | - | [7] |
Mammalian nAChRs: Allosteric Modulation
In contrast to its action on nematode receptors, this compound is a very weak partial agonist at mammalian neuronal nAChRs.[8] Its primary mode of action on human neuronal nAChRs, specifically the α3β2 and α3β4 subtypes, is as a positive allosteric modulator (PAM).[8][9] At micromolar concentrations, this compound potentiates the response of these receptors to acetylcholine.[8] However, at millimolar concentrations, it can act as an inhibitor, likely through open channel block.[8] This allosteric modulation of α3β4 nAChRs in the hypothalamus has been implicated in regulating food intake.[9][10]
Quantitative Data: Allosteric Modulation of Human Neuronal nAChRs
| Receptor Subtype | Effect | Concentration | Reference |
| α3β2 | Potentiation of ACh-induced response | Micromolar | [8] |
| α3β4 | Potentiation of ACh-induced response | Micromolar | [8][9] |
| α3β2 and α3β4 | Inhibition (Open channel block) | Millimolar | [8] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Modulation
A standard method to investigate the effects of compounds like this compound on nAChRs is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes heterologously expressing the receptor subunits of interest.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., human α3 and β4).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Acetylcholine (the agonist) is applied to the oocyte to elicit a baseline current response.
-
This compound is then co-applied with acetylcholine to determine its modulatory effects (potentiation or inhibition).
-
A range of concentrations for both the agonist and this compound are tested to establish a dose-response relationship.
-
-
Data Analysis: The changes in the amplitude of the acetylcholine-evoked currents in the presence of this compound are measured and analyzed to determine EC50 values for potentiation and IC50 values for inhibition.
References
- 1. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ryanodine receptors (I): A contraction study in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eight genes are required for functional reconstitution of the Caenorhabditis elegans this compound-sensitive acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Menthol acts as a positive allosteric modulator on nematode this compound sensitive nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anthelmintic this compound is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Levamisole's Impact on T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole, a synthetic imidothiazothiazole derivative, has a complex and multifaceted history as an immunomodulatory agent. Initially recognized for its immunostimulatory properties, recent and more detailed mechanistic studies have revealed a significant role for this compound in the direct suppression of T-cell activation and proliferation. This guide provides a comprehensive technical overview of the current understanding of this compound's effects on T-lymphocytes, focusing on the core molecular pathways, quantitative effects on cellular processes, and detailed experimental methodologies. The primary mechanisms of action discussed are the induction of a p53-dependent DNA damage response and the inhibition of the JAK/STAT and Toll-like Receptor (TLR) signaling pathways. These pathways converge to significantly reduce the proliferation of both CD4+ and CD8+ T-cells, modulate cytokine production, and induce cell cycle arrest. This document serves as a resource for researchers and professionals in drug development, offering structured data, detailed protocols, and visual representations of the key signaling cascades.
Core Signaling Pathways
This compound's immunomodulatory effects on T-cells are primarily attributed to two distinct signaling pathways:
p53-Dependent DNA Damage Response
A primary mechanism of this compound's action involves the induction of DNA damage and the subsequent activation of the p53-dependent signaling cascade.[1][2][3] Treatment with this compound leads to the formation of γH2AX-foci and the phosphorylation of CHK1, both established markers of DNA damage and replication stress.[2][3] This, in turn, triggers the phosphorylation and activation of the tumor suppressor protein p53.[2][3] Activated p53 upregulates its target genes, including FAS, which sensitizes the T-cells to Fas-mediated apoptosis and induces cell cycle arrest in the mid-S phase.[1][2][3]
Inhibition of JAK/STAT and TLR Signaling
In specific contexts, such as aplastic anemia, this compound has been demonstrated to suppress the proliferation of CD4+ T-cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Toll-like receptor (TLR) signaling pathways.[1][4][5] Virtual binding analyses have identified JAK1/2 and TLR7 as potential molecular targets for this compound.[4][5] By impeding these pathways, this compound can effectively downregulate the activation of T-cells and antigen-presenting cells, contributing to its overall immunosuppressive effect.[1][4][5]
Quantitative Data on T-Cell Effects
The immunomodulatory effects of this compound on T-cells have been quantified across various studies. The following tables summarize these findings.
Table 1: Effect of this compound on T-Cell Proliferation
| Cell Type | Concentration | Incubation Time | Proliferation Effect | Reference |
| Human CD4+ T-cells | 8, 40, 200 µg/ml | 72 hours | Significantly suppressed | [4] |
| Human CD8+ T-cells | 1 mM | 72 hours | Significantly reduced | [2] |
| Total Human T-cells (CD3+) | 1 mM | 72 hours | Significantly reduced | [2] |
| Murine Liver T-cells | 25 mg/kg (in vivo) | N/A | Increased | [6] |
Table 2: Effect of this compound on Cytokine Production by T-Cells
| Cytokine | Effect | Implication | Reference |
| IL-2 | Reduced | Suppression of T-cell activation and proliferation | [2][3][7] |
| TNF-α | Reduced | Reduction of pro-inflammatory signaling | [2][3][7] |
| IFN-γ | Reduced | Suppression of Th1 response | [2][3][7] |
| IL-4 | Increased | Potential shift towards Th2 response | [2][3][7] |
| IL-13 | Increased | Potential shift towards Th2 response | [2][3][7] |
| IL-10 | Reduced | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings on this compound's effects. The following sections outline key experimental protocols.
T-Cell Isolation, Culture, and Activation
A standardized protocol for preparing T-cells for in vitro assays is essential.
-
Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are a common source.[1]
-
Isolation: T-cells (CD3+) can be isolated from PBMCs using negative selection techniques.[1] For specific subsets like CD4+CD25- T-cells, kits such as the EasySep™ Human CD4+CD127lowCD25+ Regulatory T Cell Isolation Kit can be used.[4]
-
Culture Medium: RPMI-1640 supplemented with fetal calf serum, penicillin/streptomycin, and L-glutamine is typically used.[1]
-
Activation: In vitro activation is commonly achieved using anti-CD3/CD28 antibody-coated beads (e.g., Dynabeads) at a bead-to-cell ratio of 1:2.[1][2] Alternatively, plate-bound anti-CD3 antibodies (5-10 µg/mL) and soluble anti-CD28 antibodies (2 µg/mL) can be used.[8]
-
This compound Treatment: this compound hydrochloride is added at the start of the culture at concentrations ranging from 8 µg/ml to 1 mM.[1][4] For multi-day assays, the treatment may be refreshed after 24 hours.[1]
T-Cell Proliferation Assay (CFSE-Based)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye used to quantify T-cell proliferation via flow cytometry.
-
Cell Preparation: Isolate and prepare a single-cell suspension of T-cells.
-
CFSE Staining: Resuspend cells in pre-warmed PBS at 1 x 10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.[9]
-
Washing: Wash the cells three times with complete culture medium to remove unbound CFSE.[9]
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well. Add the desired stimulus (e.g., anti-CD3/CD28 beads) and this compound at various concentrations.[9]
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[9]
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Cytokine Production Analysis (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method to quantify cytokine levels in culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[9]
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Conclusion
The evidence strongly indicates that this compound, particularly at higher concentrations, acts as a direct suppressor of T-cell activation and proliferation. This effect is mediated through the induction of a p53-dependent DNA damage response and the inhibition of key signaling pathways such as JAK/STAT and TLR. While some studies have reported immunostimulatory effects, these may be dose-dependent or context-specific. For researchers and drug development professionals, a thorough understanding of these mechanisms and the associated experimental protocols is paramount for accurately characterizing the immunomodulatory properties of this compound and for the development of novel therapeutic strategies. The data and methodologies presented in this guide provide a foundational framework for future investigations into the complex role of this compound in T-cell biology.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound regulates the proliferation of murine liver T cells through Kupffer-cell-derived cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacological Properties of Levamisole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole (B84282) hydrochloride, a synthetic imidazothiazole derivative, is a compound with a multifaceted pharmacological profile. Initially developed as an anthelmintic, its immunomodulatory properties have led to its investigation in a range of therapeutic areas, including oncology and autoimmune diseases. This document provides a comprehensive overview of the core pharmacological properties of this compound hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to support further research and development.
Introduction
This compound, the levorotatory isomer of tetramisole, was first synthesized by Janssen Pharmaceutica in 1966.[1][2] It gained widespread use in veterinary medicine for treating parasitic worm infections in livestock.[3][4] In human medicine, it was initially used for its anthelmintic effects against infections like ascariasis and hookworm.[1] Subsequently, its ability to modulate immune responses came to light, leading to its use as an antirheumatic therapy in the 1970s and 1980s and its FDA approval in 1990 as an adjuvant treatment for colon cancer in combination with 5-fluorouracil (B62378).[5][6]
Despite its therapeutic potential, severe adverse effects, notably agranulocytosis, led to its withdrawal from the U.S. market for human use in 2000.[5][6] Nevertheless, it remains on the World Health Organization's List of Essential Medicines and continues to be used in various parts of the world.[1][7] Its complex pharmacology, acting as both an anthelmintic and an immunomodulator, continues to make it a subject of scientific interest.
Mechanism of Action
This compound exhibits a dual mechanism of action, which accounts for its distinct therapeutic applications.
Anthelmintic Action: Nicotinic Acetylcholine (B1216132) Receptor Agonism
The primary mechanism of this compound's anthelmintic activity is its function as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[3][8]
-
Binding and Depolarization: this compound specifically targets the L-subtype nAChRs in nematode muscles.[5]
-
Spastic Paralysis: Its agonistic action causes prolonged activation of these receptors, leading to sustained muscle contraction and depolarization.[4][8] This state of constant contraction results in a spastic paralysis of the worm.[9]
-
Expulsion: The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by normal peristaltic activity, often within 24 hours.[8][10]
Immunomodulatory Action
This compound's effect on the immune system is complex and appears to restore depressed immune function rather than stimulating it to above-normal levels.[5] The precise mechanisms are not fully elucidated but are believed to involve multiple pathways.[8]
-
T-Cell Stimulation: It enhances T-cell responses by stimulating their activation and proliferation.[5][11]
-
Macrophage and Monocyte Potentiation: this compound potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis.[3][11]
-
Neutrophil Activity: It increases neutrophil mobility, adherence, and chemotaxis.[5][11]
-
Antibody Formation: The drug can stimulate the formation of antibodies to various antigens.[5]
-
Thymopoietin Mimicry: One hypothesis suggests that this compound's immunoregulatory action may involve mimicking the thymic hormone thymopoietin.[12]
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized. Its pharmacokinetic profile is characterized by a short half-life.
Absorption
This compound hydrochloride is rapidly absorbed from the gastrointestinal tract following oral administration.[9][13] It is classified as a highly soluble drug substance.[2]
Distribution
Peak plasma concentrations are typically reached within 1.5 to 2 hours after oral ingestion.[1][10]
Metabolism
The drug is extensively metabolized, primarily in the liver.[5][9] A key metabolic pathway is p-hydroxylation, with the resulting metabolite being excreted mainly in conjugation with glucuronic acid.[14] Only a small fraction of the administered dose is excreted as the unchanged parent drug.[1][14]
Excretion
Excretion occurs mainly via the kidneys, with approximately 70% of the drug and its metabolites eliminated in the urine over three days.[1][9]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound hydrochloride in humans.
| Parameter | Value | Species | Notes | Reference(s) |
| Time to Peak (Tmax) | 1.5 - 2.0 hours | Human | Following a single oral dose. | [1][15] |
| Peak Plasma Conc. (Cmax) | 716.7 ± 217.5 ng/mL | Human | Following a single 150 mg oral dose. | [14] |
| 438.3 ng/mL (median) | Human (Children) | For children with steroid-sensitive nephrotic syndrome. | [15] | |
| Plasma Elimination Half-life (t½) | 3 - 4 hours | Human | [1][9] | |
| 5.6 ± 2.5 hours | Human | [14] | ||
| Metabolite Half-life | 16 hours | Human | [1] | |
| Excretion | ~70% in urine over 3 days | Human | [1][9] | |
| Unchanged Drug in Urine | ~3.2% - 5% | Human | [1][14] |
Pharmacodynamics and Therapeutic Effects
The dual actions of this compound lead to distinct pharmacodynamic effects and therapeutic applications.
Anthelmintic Efficacy
This compound is effective against a broad spectrum of gastrointestinal worms and lungworms, including Ascaris, Bunostomum, Haemonchus, and Trichostrongylus species.[4][10] A single dose of 2.5 mg/kg is widely used for treating ascariasis and hookworm infections.[10]
Immunomodulatory Efficacy
This compound has been studied for its ability to restore immune function in various conditions.
-
Oncology: Used as an adjuvant with 5-fluorouracil for Duke's Stage C colon cancer.[5][6]
-
Autoimmune Disease: Investigated for use in rheumatoid arthritis.[5]
-
Infectious Disease: Studies have shown it can increase immune cell status in chronic brucellosis and enhance humoral and cell-mediated immunity when co-administered with vaccines.[16]
Effects on Human Neuronal nAChRs
In addition to its effects on nematode receptors, this compound also acts as an allosteric modulator of human neuronal nAChRs (e.g., α3β2 and α3β4 subtypes).[17][18] At micromolar concentrations, it can potentiate responses to acetylcholine, while millimolar concentrations are inhibitory.[17] This interaction may underlie some of its neurological effects.
Adverse Effects and Toxicology
The clinical use of this compound, particularly for long-term immunomodulation, is limited by its potential for serious adverse reactions.[7]
-
Agranulocytosis: The most significant adverse effect is a severe reduction in white blood cells, which increases the risk of infection.[5][19] This reaction occurs in a small subpopulation of patients, particularly those with rheumatoid arthritis.[19]
-
Vasculitis: this compound has been associated with vasculitis, which can damage blood vessels and affect organs like the kidneys and lungs.[20]
-
Neurological Effects: Dizziness, headaches, and in some cases, seizures have been reported.[20][21]
-
Gastrointestinal Effects: Common side effects include nausea, vomiting, diarrhea, and abdominal pain.[11][22]
-
Dermatological Reactions: Skin rashes are a known side effect.[19]
| Adverse Effect Category | Specific Manifestations | Frequency/Severity | Reference(s) |
| Hematological | Agranulocytosis, Leukopenia, Thrombocytopenia | Severe, potentially fatal. A primary reason for market withdrawal. | [5][10][19] |
| Vascular | Vasculitis, Vasculopathy (retiform purpura) | Serious, can lead to organ damage. | [20] |
| Neurological | Dizziness, Headache, Confusion, Seizures | Common to severe. | [20][21][22] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Abdominal Pain | Common, generally less severe. | [11][22] |
| Dermatological | Skin rash, Itching | Common. | [19][22] |
| Hepatic | Elevated liver enzymes, Hepatitis | Possible, requires monitoring. | [20] |
Experimental Protocols
Detailed experimental protocols are proprietary to the specific studies. However, the general methodologies employed to characterize this compound's properties are outlined below.
Pharmacokinetic Analysis
Objective: To determine the concentration of this compound and its metabolites in biological fluids over time.
Methodology:
-
Sample Collection: Healthy volunteers or patients are administered a single oral dose (e.g., 150 mg) of this compound. Blood and urine samples are collected at predetermined time points.[14]
-
Sample Preparation: Plasma is separated from blood samples. Glassware is often siliconized to prevent drug adsorption.[14] For metabolite analysis, urine samples may be hydrolyzed using β-glucuronidase to measure conjugated forms.[14]
-
Quantification:
-
This compound: Gas Chromatography (GC) with a nitrogen-phosphorus flame ionization detector is a sensitive method for quantifying the parent drug in plasma and urine.[14]
-
Metabolites (e.g., p-hydroxythis compound): High-Performance Liquid Chromatography (HPLC) with UV detection is used for metabolite quantification.[14]
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated from the concentration-time data using appropriate software.
In Vitro Anthelmintic Efficacy Assay
Objective: To determine the concentration-dependent effect of this compound on parasitic worms.
Methodology:
-
Parasite Culture: Target nematodes are cultured and collected.
-
Drug Exposure: Parasites are placed in a multi-well plate containing culture medium with varying concentrations of this compound hydrochloride (e.g., 25, 50, 75, 100 mg/L).[23]
-
Observation: The parasites are observed under a microscope at set time intervals (e.g., every 15 minutes).[23]
-
Endpoint Measurement: Efficacy is determined by observing parasite motility, proboscis retraction, and eventual paralysis or death. The time required to achieve 100% paralysis at each concentration is recorded.[23]
Conclusion
This compound hydrochloride possesses a unique and complex pharmacological profile, acting as a potent anthelmintic through nAChR agonism and as an immunomodulator capable of restoring depressed immune responses. Its rapid absorption and short half-life define its pharmacokinetic behavior. While its therapeutic applications are significant, the risk of severe adverse effects, particularly agranulocytosis, has restricted its clinical use in humans. A thorough understanding of its mechanisms, pharmacokinetics, and toxicological profile is essential for any future research aimed at harnessing its therapeutic potential or developing safer analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fip.org [fip.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. interchemie.com [interchemie.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. efda.gov.et [efda.gov.et]
- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel assay and pharmacokinetics of this compound and p-hydroxythis compound in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of this compound in children with steroid-sensitive nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anthelmintic this compound is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adverse reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 21. This compound-induced reduction in seizure threshold: a possible role of nicotinic acetylcholine receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hillman.upmc.com [hillman.upmc.com]
- 23. This compound hydrochloride as an anthelmintic against Neoechinorhynchus buttnerae in juvenile Colossoma macropomum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Anthelmintic History of Levamisole: A Technical Guide
Introduction
Levamisole (B84282) is a synthetic imidazothiazole derivative that has played a significant role in both veterinary and human medicine as a broad-spectrum anthelmintic. Its discovery in the 1960s marked a notable advancement in the control of parasitic nematode infections. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound as an anthelmintic agent, with a focus on the key experiments, quantitative data, and underlying biochemical pathways.
Discovery and Developmental History
The journey of this compound began at Janssen Pharmaceutica in Belgium, where researchers synthesized a racemic mixture of two enantiomers, known as tetramisole (B1196661), in 1966. Subsequent investigations revealed that the anthelmintic activity resided almost exclusively in the levorotatory isomer, which was named this compound. The dextrorotatory isomer, dexamisole, was found to be largely inactive against nematodes but contributed to the overall toxicity of the racemic mixture. This stereospecificity led to the commercial development of this compound as a more potent and safer anthelmintic than its racemic parent, tetramisole.
First marketed as a veterinary anthelmintic in 1965, tetramisole, and subsequently this compound, quickly became a frontline treatment for gastrointestinal and lungworm infections in a variety of animal species, including cattle, sheep, and swine. Its use in humans followed, with approvals for treating ascariasis and hookworm infections. Beyond its anthelmintic properties, this compound was later discovered to have immunomodulatory effects, leading to its investigation and use as an adjuvant therapy for colon cancer and in the treatment of various immune-mediated diseases.
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the creation of the racemic tetramisole, followed by the resolution of the enantiomers.
Synthesis of Tetramisole
Several synthetic routes for tetramisole have been developed. A common method involves the reaction of styrene (B11656) oxide with 2-imino-1,3-thiazolidine. The resulting intermediate is then treated with thionyl chloride and acetic anhydride (B1165640) to yield tetramisole. Another approach utilizes the reaction of 1,2-dibromoethylbenzene with 2-aminothiazoline hydrochloride.
Resolution of this compound
The separation of the levorotatory this compound from the racemic tetramisole is a critical step. This is typically achieved through chiral resolution using a resolving agent such as d-10-camphorsulphonic acid or dibenzoyl-D-tartaric acid. The resolving agent selectively forms a diastereomeric salt with one of the enantiomers, which can then be separated by crystallization. The desired enantiomer is subsequently recovered from the salt.
Caption: Synthesis and Chiral Resolution of this compound.
Mechanism of Anthelmintic Action
This compound exerts its anthelmintic effect by acting as a potent and selective agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematode muscle cells. These receptors are ligand-gated ion channels that are crucial for neuromuscular transmission in nematodes.
Nicotinic Acetylcholine Receptor Subtypes
Nematodes possess multiple subtypes of nAChRs, with the primary ones being the this compound-sensitive (L-type) and the nicotine-sensitive (N-type) receptors. This compound shows a higher affinity for the L-type nAChRs. These receptors are pentameric structures composed of different subunits, including UNC-29, UNC-38, UNC-63, LEV-1, and LEV-8 in the model organism Caenorhabditis elegans. The specific subunit composition of the receptor determines its pharmacological properties and sensitivity to different agonists.
Signaling Pathway
The binding of this compound to the L-type nAChR on the nematode muscle membrane triggers the opening of the ion channel. This leads to an influx of cations, primarily sodium and calcium, resulting in depolarization of the muscle cell membrane. The sustained depolarization causes uncontrolled muscle contraction, leading to a state of spastic paralysis in the worm. The paralyzed nematodes are then unable to maintain their position in the host's gastrointestinal tract and are expelled.
Caption: this compound's Mechanism of Action on Nematode Muscle Cells.
Key Experimental Protocols and Findings
The development and characterization of this compound as an anthelmintic involved a series of key in vitro and in vivo experiments.
In Vitro Muscle Contraction Assay
This assay directly measures the effect of this compound on nematode muscle.
-
Methodology:
-
Isolate a muscle strip from a large nematode, such as Ascaris suum.
-
Suspend the muscle strip in an organ bath containing a physiological saline solution.
-
Connect one end of the muscle strip to a force transducer to record isometric contractions.
-
Add increasing concentrations of this compound to the bath and record the resulting muscle contractions.
-
-
Key Findings: These experiments demonstrated that this compound induces a dose-dependent, sustained contraction of nematode muscle, confirming its agonistic action on muscle receptors.
In Vivo Efficacy Studies (Faecal Egg Count Reduction Test - FECRT)
The FECRT is the standard method for evaluating the efficacy of anthelmintics in livestock.
-
Methodology:
-
Select a group of naturally or experimentally infected animals (e.g., sheep).
-
Collect fecal samples from each animal and determine the number of nematode eggs per gram (EPG) of feces.
-
Administer this compound at a specific dose to the treatment group, leaving a control group untreated.
-
Collect fecal samples again after a set period (e.g., 10-14 days) and determine the post-treatment EPG.
-
Calculate the percentage reduction in EPG for the treated group compared to the control group.
-
-
Key Findings: FECRT studies consistently demonstrated high efficacy of this compound against a broad range of gastrointestinal nematodes in various animal species.
Caption: Experimental Workflow for the Faecal Egg Count Reduction Test (FECRT).
Quantitative Data
Pharmacokinetic Parameters of this compound in Sheep
The route of administration significantly impacts the pharmacokinetic profile of this compound.
| Parameter | Subcutaneous | Oral | Intraruminal |
| Dose (mg/kg) | 7.5 | 7.5 | 7.5 |
| Cmax (µg/mL) | 3.1 | 0.7 | 0.8 |
| Tmax (hours) | ~1 | ~3 | ~3 |
| Bioavailability | High | Lower | Lower |
| (Data compiled from various pharmacokinetic studies in sheep) |
In Vivo Efficacy of this compound in Sheep
The following table summarizes the efficacy of this compound against naturally occurring gastrointestinal nematodes in sheep.
| Study | This compound Dose (mg/kg) | Administration Route | Fecal Egg Count Reduction (%) |
| Study 1 | 7.5 | Subcutaneous | 92.5 |
| Study 2 | 5.5 | Subcutaneous | Not specified |
| Study 3 | 5.0 | Oral | Not specified |
| (Data from studies on this compound efficacy in sheep) |
ED50 of this compound against Trichuris muris
The 50% effective dose (ED50) is a measure of the potency of a drug.
| Anthelmintic | Drug Class | ED50 (mg/kg) |
| This compound | Imidazothiazole | 46 |
| (Data from a comparative analysis of anthelmintics against Trichuris muris) |
Development of Resistance
The widespread use of this compound has led to the development of resistance in some nematode populations, particularly in small ruminants. Resistance is often associated with genetic mutations in the nAChR subunit genes, such as acr-8 in Haemonchus contortus. These mutations can alter the structure of the receptor, reducing its affinity for this compound and thereby diminishing the drug's efficacy. The detection of these resistance-associated mutations using molecular techniques like allele-specific PCR is crucial for managing anthelmintic resistance.
Conclusion
The discovery of tetramisole and the subsequent development of its active enantiomer, this compound, represented a significant milestone in the field of anthelmintic chemotherapy. Its unique mode of action as a selective agonist of nematode nicotinic acetylcholine receptors provided a powerful tool for the control of parasitic infections. While the emergence of resistance has posed challenges, the study of this compound continues to provide valuable insights into the neurobiology of nematodes and the mechanisms of anthelmintic action and resistance. This knowledge is essential for the development of new and more effective control strategies for parasitic diseases.
Stereoisomers in Focus: A Technical Guide to the Divergent Biological Activities of Levamisole Enantiomers
An In-depth Examination of Levamisole (B84282) and Dexamisole (B1670332) for Researchers, Scientists, and Drug Development Professionals
The synthetic imidazothiazole derivative, tetramisole, exists as a racemic mixture of two enantiomers: the levorotatory (S)-enantiomer, this compound, and the dextrorotatory (R)-enantiomer, dexamisole. While mirror images of each other, these stereoisomers exhibit starkly different pharmacological profiles, underscoring the critical importance of stereochemistry in drug design and action. This compound is renowned for its potent anthelmintic and immunomodulatory properties, whereas dexamisole is characterized by its antidepressant-like effects with negligible efficacy against parasitic worms.[1][2] This technical guide provides a comprehensive analysis of the distinct biological activities, mechanisms of action, and relevant experimental methodologies for each enantiomer.
Comparative Biological Activity: A Quantitative Overview
The differential effects of this compound and dexamisole are rooted in their stereospecific interactions with biological targets. The quantitative data summarized below highlights the functional divergence between these two isomers.
Table 1: Comparative Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) and Anthelmintic Efficacy
| Enantiomer | Target/Assay | Organism/System | Activity Type | Value (EC50) |
| This compound | Anthelmintic | Caenorhabditis elegans | Agonist (Paralysis) | 1.91 µM[2] - 9 µM[3][4] |
| α3β4 nAChR | Human | Positive Allosteric Modulator | 100 µM[2] | |
| α3β2 nAChR | Human | Positive Allosteric Modulator | 300 µM[2] | |
| Dexamisole | Anthelmintic | Nematodes | Agonist (Paralysis) | Negligible Activity[1][2] |
Table 2: Inhibition of Alkaline Phosphatase (ALP) Isozymes
| Enantiomer | Target Isozyme | Source | Inhibition Type | Potency (Ki / IC50) |
| This compound | Tissue-Nonspecific (TNAP) | Liver, Bone, Kidney | Stereospecific, Uncompetitive | Potent Inhibitor[5][6] |
| Bromo-levamisole (analogue) | Human Liver | Uncompetitive | Ki = 2.8 µM[7] | |
| Intestinal & Placental | Human | - | Weak Inhibitor[5][6] | |
| Dexamisole | Alkaline Phosphatases | - | - | No Significant Inhibitory Activity[5] |
Table 3: Effects on Noradrenergic System and Pharmacokinetics
| Enantiomer | Biological Effect | Key Finding |
| Dexamisole | Norepinephrine (B1679862) Reuptake | Inhibits reuptake, increasing synaptic concentration.[1] |
| Antidepressant-like Activity | Reduces immobility time in forced swim test.[1] | |
| Elimination Half-life | 7.02 - 10.0 hours.[8][9] | |
| This compound | Elimination Half-life | 2.87 - 4.77 hours.[8][9] |
Key Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activities of this compound and dexamisole.
Protocol 1: Nematode Paralysis Assay for Anthelmintic Activity
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing paralysis in the nematode Caenorhabditis elegans.
Materials:
-
Synchronized population of L4 stage C. elegans.
-
Nematode Growth Medium (NGM) agar (B569324) plates.
-
E. coli OP50 culture.
-
This compound stock solution (e.g., 100 mM in sterile water).
-
M9 buffer.
-
96-well microtiter plates.
-
Dissecting microscope or automated worm tracker.
Procedure:
-
Preparation: Grow synchronized populations of C. elegans on NGM plates seeded with E. coli OP50.[10]
-
Worm Collection: Collect L4 stage worms from the plates using M9 buffer and transfer them to a sterile conical tube.[10]
-
Washing: Allow the worms to settle by gravity, remove the supernatant, and wash the pellet with fresh M9 buffer. Repeat this step.[10]
-
Concentration Adjustment: Resuspend the worm pellet in M9 buffer. Count the number of worms in a small aliquot to adjust the final concentration to approximately 20 worms per 90 µL.[10]
-
Plating: Dispense 90 µL of the worm solution into each well of a 96-well plate.[10]
-
Drug Application: Prepare serial dilutions of this compound in M9 buffer at 10x the final desired concentration. Add 10 µL of the 10x this compound solutions to the respective wells. Include a vehicle control (M9 buffer only).[10]
-
Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 20°C). At specified time points (e.g., every 15 minutes for 1-2 hours), count the number of paralyzed worms in each well.[4] Paralysis is defined as the absence of movement, even in response to a gentle tap on the plate.[4]
-
Data Analysis: For each concentration, calculate the percentage of paralyzed worms at each time point. Plot the percentage of paralysis against the log of the this compound concentration to determine the EC50 value using a suitable nonlinear regression model.
Protocol 2: In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To assess the ability of dexamisole to inhibit the reuptake of norepinephrine into presynaptic nerve terminals.
Materials:
-
Tissue preparation (e.g., dog saphenous vein strips or synaptosomes from rodent brain).[1]
-
Krebs-Ringer bicarbonate solution.
-
³H-norepinephrine (radiolabeled).
-
Dexamisole stock solution.
-
Superfusion apparatus.
-
Scintillation counter.
Procedure:
-
Tissue Preparation: Prepare tissue strips or synaptosomes and mount them in a superfusion apparatus.[1]
-
Perfusion: Perfuse the tissue with Krebs-Ringer bicarbonate solution at a constant flow rate.[1]
-
Radiolabeling: Incubate the tissue with ³H-norepinephrine to allow for its uptake into adrenergic nerve terminals.[1]
-
Washout: Perfuse the tissue with fresh buffer for a period to wash out excess, non-sequestered ³H-norepinephrine.[1]
-
Baseline Measurement: Collect superfusate fractions to establish the baseline of spontaneous ³H-norepinephrine efflux.[1]
-
Drug Application: Introduce dexamisole at various concentrations into the perfusion medium.
-
Stimulation: Electrically stimulate the nerves to induce the release of ³H-norepinephrine. Collect superfusate fractions during and after the stimulation period.[1]
-
Quantification: Measure the radioactivity (³H) in the collected fractions using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage inhibition of ³H-norepinephrine uptake by comparing the tritium (B154650) overflow in the presence of dexamisole to the control (absence of dexamisole). Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of this compound and dexamisole are governed by their interaction with different signaling pathways.
This compound: Anthelmintic and Immunomodulatory Actions
This compound's primary anthelmintic effect is mediated by its agonistic action on nematode-specific nicotinic acetylcholine receptors (nAChRs) located on the muscle cells.[2] This leads to prolonged muscle cell depolarization and spastic paralysis of the worm.[2]
The immunomodulatory effects of this compound are more complex. Evidence suggests it can enhance the maturation and activation of dendritic cells (DCs), leading to a T helper 1 (Th1) biased immune response. This process involves the activation of Toll-like Receptor 2 (TLR2) and downstream signaling cascades, including NF-κB and MAP kinases (JNK, ERK).[11] Additionally, this compound has been shown to regulate the JAK/STAT and PI3K/Akt signaling pathways in different immune contexts.[12][13]
Dexamisole: Antidepressant-like Action
Dexamisole's pharmacological profile is akin to that of tricyclic antidepressants.[1] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) in the presynaptic neuron. This blockage prevents the reuptake of norepinephrine from the synaptic cleft, leading to its accumulation and enhanced signaling through postsynaptic adrenergic receptors.[1]
Conclusion
The enantiomers of tetramisole—this compound and dexamisole—serve as a classic example of stereoselectivity in pharmacology. This compound's therapeutic value as an anthelmintic and immunomodulator is well-established, with clear mechanisms of action involving nematode nAChRs and various immune signaling pathways. In contrast, dexamisole's activity is directed towards the central nervous system, where it modulates noradrenergic neurotransmission to produce antidepressant-like effects. This profound divergence in biological activity highlights the necessity of considering the three-dimensional structure of molecules in drug discovery and development. Future research should aim to further quantify the binding affinities and potencies of both enantiomers across a wider range of biological targets to fully elucidate their pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity Test: this compound Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]
- 11. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Rheumatoid Arthritis by Downregulating the PI3K/Akt Pathway in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Levamisole in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282) is a synthetic imidazothiazole derivative originally developed as an anthelmintic agent. Beyond its use in treating parasitic infections, this compound has garnered significant interest for its immunomodulatory and anti-cancer properties. In the realm of in vitro research, this compound exhibits a wide range of effects that are highly dependent on the concentration used and the specific cell type under investigation. These effects can range from stimulating immune cells to inducing programmed cell death (apoptosis) in cancer cells. Therefore, determining the optimal concentration of this compound is a critical first step for ensuring the validity and reproducibility of in vitro cell culture experiments.
This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, including assessments of cell viability, apoptosis, and the analysis of key signaling pathways.
Data Presentation: this compound Concentrations for In Vitro Experiments
The optimal concentration of this compound varies significantly depending on the research question and the cell line being used. The following tables summarize recommended concentration ranges and IC50 values from published literature to guide experimental design.
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Cell Type | Application | Effective Concentration Range | Reference |
| Cancer Cells | |||
| Human Myeloma (RPMI 8226, U266B1) | Inhibition of proliferation, Apoptosis induction | 1.0 - 2.5 mM | [1] |
| Endothelial Cells (HUVECs) | Inhibition of proliferation, Apoptosis induction | 0.5 - 2.0 mM | [2] |
| Human Colon Cancer (COLO-205, HT-29) | No direct cytotoxic effect observed | Up to millimolar doses | [3] |
| Human Lung Cancer (A549) | No significant cytotoxicity | > 100 µM | [4] |
| Human Leukemia (CCRF-CEM) | No significant cytotoxicity | > 250 µM | [4] |
| Immune Cells | |||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Immunomodulation | 0.1 - 100 µg/mL | [3] |
| Human T-cells | Suppression of activation and proliferation | 1 mM | [5][6] |
| Murine Peritoneal Exudate Cells (PECs) | IFNγ expression | 0 - 5 µg/mL | [1] |
| Porcine PBMCs | IFNγ expression | 0 - 5 µg/mL | [1] |
| Human Monocyte-Derived Dendritic Cells | Maturation and activation | Not specified | [7][8] |
Table 2: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Human Lung Carcinoma | > 100 µM | [4] |
| CCRF-CEM | Human T-cell Leukemia | > 250 µM | [4] |
| COLO-205 | Human Colon Adenocarcinoma | Not reached (up to millimolar doses) | [3] |
| HT-29 | Human Colon Adenocarcinoma | Not reached (up to millimolar doses) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.[7][8]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated and vehicle-treated (if this compound is dissolved in a solvent) wells as controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[7]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[4]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.[10]
Materials:
-
Treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies against target proteins (and loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
This compound's effects are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.
This compound-Induced Extrinsic Apoptosis in Cancer Cells
In some cancer cell lines, this compound has been shown to induce apoptosis through the extrinsic or death receptor pathway.[12][13] This involves the activation of cell surface death receptors, leading to a caspase cascade.
Caption: this compound-induced extrinsic apoptosis pathway in cancer cells.
This compound-Mediated Immunomodulation in Dendritic Cells
This compound can enhance the immune response by activating dendritic cells (DCs) through Toll-like receptor (TLR) signaling.[1][14][15] This leads to the production of cytokines that can shape the adaptive immune response.
Caption: TLR2 signaling pathway activated by this compound in dendritic cells.
This compound's Effect on T-cell Activation and Proliferation
This compound has been shown to suppress the activation and proliferation of human T-cells, potentially through the induction of a p53-dependent DNA damage response.[5][6][10][16] It can also modulate the JAK/STAT pathway.[17][18][19][20]
Caption: Signaling pathways in T-cells modulated by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
A logical workflow is essential for systematically determining the effective concentration of this compound for a specific cell line and experimental endpoint.
Caption: Workflow for determining optimal this compound concentration.
Conclusion
The successful application of this compound in in vitro cell culture experiments is critically dependent on the careful selection of its concentration. The provided data and protocols offer a comprehensive guide for researchers to establish optimal experimental conditions for their specific cell type and research objectives. By understanding the dose-dependent effects and the underlying mechanisms of action of this compound, researchers can generate reliable and meaningful data, contributing to a broader understanding of its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. MTT Assay [protocols.io]
- 4. kumc.edu [kumc.edu]
- 5. broadpharm.com [broadpharm.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Novel this compound derivative induces extrinsic pathway of apoptosis in cancer cells and inhibits tumor progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Levamisole Stock Solution in Cell Culture
Introduction
Levamisole is a synthetic imidazothiazole derivative widely utilized in cell culture applications primarily for its potent and specific inhibition of alkaline phosphatase (AP) activity.[1][2] As a reversible and uncompetitive inhibitor, this compound is particularly valuable in assays where endogenous AP activity can interfere with experimental results, such as in immunohistochemistry, in situ hybridization, and various reporter gene assays that use alkaline phosphatase as a label.[3][4] It selectively inhibits most isoforms of alkaline phosphatase, including tissue-nonspecific (liver, bone, kidney) and germ cell AP, while having minimal effect on the intestinal and placental isoforms.[5][6] This selective inhibition allows for the reduction of background signal, thereby enhancing the specificity and sensitivity of the assay.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of this compound stock solutions in a cell culture setting.
Mechanism of Action: Alkaline Phosphatase Inhibition
This compound functions as a reversible and uncompetitive inhibitor of alkaline phosphatase.[1] This mode of inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing its conversion to product. This action reduces the catalytic activity of most AP isozymes.[5] A typical effective concentration for the inhibition of endogenous AP activity is 1 mM.[7]
Caption: Mechanism of uncompetitive inhibition of alkaline phosphatase by this compound.
Quantitative Data for this compound Hydrochloride
The following table summarizes the key quantitative properties of this compound hydrochloride, which is the form typically used for preparing aqueous solutions.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₂N₂S · HCl | [7][8] |
| Molecular Weight | 240.75 g/mol | [7][9][10] |
| Appearance | White to light yellow crystalline powder | [7][10][11] |
| Solubility in Water | Freely soluble; up to 210 mg/mL at 20°C | [7][9][10][11] |
| Solubility in DMSO | ~3 - 15.5 mg/mL | [3][8] |
| Solubility in Ethanol | ~11 - 12.5 mg/mL | [3][8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 100 mM aqueous stock solution of this compound hydrochloride.
Materials
-
This compound hydrochloride powder (CAS: 16595-80-5)
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
-
Calibrated balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure: 100 mM Aqueous Stock Solution
-
Calculate Required Mass:
-
To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound hydrochloride needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 240.75 g/mol = 0.24075 g
-
Therefore, weigh out approximately 241 mg of this compound hydrochloride powder.
-
-
Dissolution:
-
Using aseptic technique in a laminar flow hood, transfer the weighed this compound hydrochloride powder into a sterile conical tube.
-
Add 8 mL of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless. If needed, gently warm the solution or sonicate to aid dissolution.[3][7]
-
Once dissolved, add sterile water to bring the final volume to 10 mL.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Store the aliquots at -20°C for long-term storage (stable for at least 6 months to a year).[3] For short-term use, aqueous solutions can be stored at 4°C for up to 90 days.[7][12]
-
Protect the solution from light as this compound is light-sensitive.[7]
-
Alternative Protocol: DMSO Stock Solution
For applications requiring an organic solvent, a stock solution in DMSO can be prepared. Note that DMSO can have physiological effects on cells, so the final concentration in the culture medium should be kept low (typically <0.5%).[8]
-
Follow the calculation step as above.
-
Dissolve the this compound hydrochloride powder in high-purity, anhydrous DMSO. Warming and sonication may be required.[3]
-
Sterile filter the solution.
-
Aliquot and store at -20°C or -80°C.
Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a sterile this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Quality Control
-
Visual Inspection: The final stock solution should be clear, without any precipitation or particulate matter.
-
pH Measurement: An aqueous solution of this compound hydrochloride will be acidic. A 50 mg/mL solution typically has a pH between 3.0 and 4.5.[13]
-
Functional Assay: The inhibitory activity of the prepared stock solution can be confirmed using a standard alkaline phosphatase activity assay with a known AP source.
Safety Precautions
-
Handle this compound hydrochloride powder in a chemical fume hood or with appropriate containment to avoid inhalation.
-
Wear standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[7]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound Hydrochloride | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride | 16595-80-5 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. fip.org [fip.org]
Application Notes and Protocols: Levamisole as an Adjuvant Therapy with 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Levamisole (B84282) in combination with 5-Fluorouracil (B62378) (5-FU) as an adjuvant therapy, primarily focusing on its historical application in colon cancer. The information compiled includes summaries of clinical trial data, detailed experimental protocols for preclinical and clinical research, and an exploration of the proposed mechanisms of action.
Introduction
This compound, an imidazothiazole derivative initially developed as an anthelmintic agent, was later identified to possess immunomodulatory properties. This led to its investigation as an adjuvant in cancer therapy. In the 1980s and 1990s, the combination of this compound and 5-FU became a standard of care for adjuvant treatment of stage III colon cancer, based on clinical trials demonstrating an improvement in disease-free and overall survival.[1][2] Although its use has been largely supplanted by more modern chemotherapy regimens, the study of this compound and 5-FU provides valuable insights into the interplay between chemotherapy and immunotherapy.
The primary proposed mechanism of action for this combination therapy is the immunomodulatory effect of this compound, which is thought to restore depressed immune function in cancer patients, thereby enhancing the cytotoxic effects of 5-FU.[3][4] This document outlines the key data, experimental procedures, and biological pathways associated with this combination therapy.
Quantitative Data from Clinical Trials
The efficacy of this compound in combination with 5-FU has been evaluated in numerous clinical trials. The following tables summarize key findings from some of the pivotal studies in patients with colon cancer.
Table 1: Efficacy of this compound + 5-FU in Stage III Colon Cancer
| Trial / Study | Treatment Arms | Number of Patients | Key Findings | Reference |
| Moertel et al., 1990 | 1. Observation2. Levamisole3. This compound + 5-FU | 929 (eligible) | This compound + 5-FU reduced recurrence rate by 40% (P < 0.0001) and death rate by 33% (P = 0.0007) compared to observation. | |
| Windle et al., 1987 | 1. Control (supportive treatment)2. 5-FU3. 5-FU + this compound | 141 | 5-year tumor recurrence mortality: Control (52%), 5-FU (44%), 5-FU + this compound (32%). | [5] |
| Quasar Collaborative Group | 1. 5-FU + Folinic Acid2. 5-FU + this compound | Not specified | 6 or 12 months of treatment with 5-FU + folinic acid is equivalent to 12 months with 5-FU + this compound. | [1] |
Table 2: Comparative Efficacy and Toxicity
| Trial / Study | Treatment Arms | Number of Patients | 5-Year Overall Survival | Key Toxicity Observations (Grade 3/4) | Reference |
| Porschen et al., 2003 | 1. 5-FU + Levamisole2. 5-FU + this compound + Folinic Acid (FA)3. 5-FU + this compound + Interferon-α (INF-α) | 855 (eligible) | 5-FU + Lev: 60.5%5-FU + Lev + FA: 72.0%5-FU + Lev + INF-α: 62.7% | 5-FU + Lev: 9.9%5-FU + Lev + FA: 13.3%5-FU + Lev + INF-α: 30.7% | [3] |
| O'Connell et al., 2006 | 1. Standard-dose this compound + 5-FU + Leucovorin2. High-dose this compound + 5-FU + Leucovorin | 878 | No significant difference in disease-free or overall survival. | High-dose arm had significantly increased neurocortical toxicities, lethargy, nausea, and vomiting. | [6][7] |
| Cascinu et al., 2002 | 1. 5-FU alone2. 5-FU + this compound | 185 | No significant difference in disease-free or overall survival. | Leukopenia and hepatic toxicity were more frequent with the combination. | [8] |
Proposed Mechanism of Action
The synergistic effect of this compound and 5-FU is thought to be a combination of the cytotoxic action of 5-FU and the immunomodulatory effects of this compound.
5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that acts as an antimetabolite. Its active metabolites inhibit thymidylate synthase, leading to a deficiency of thymidine, which is essential for DNA synthesis. This disruption of DNA replication and repair preferentially affects rapidly dividing cancer cells, leading to "thymineless death".
This compound: The immunomodulatory effects of this compound are complex and not fully elucidated. It is believed to restore depressed immune function rather than stimulating the immune system above normal levels. Key proposed actions include:
-
T-Cell Modulation: this compound has been shown to augment T-cell responses, including cytotoxic T-cell activity.[9]
-
Dendritic Cell (DC) Maturation: It can induce the maturation of dendritic cells, leading to increased expression of co-stimulatory molecules (CD80, CD86, CD83) and HLA-DR. This enhances antigen presentation to T-cells.[10]
-
Cytokine Production: this compound-treated DCs show increased production of IL-12 and IL-10, which can skew the immune response towards a Th1 phenotype, characterized by the secretion of interferon-gamma (IFN-γ).[10]
-
Signaling Pathway Activation: The effects on DCs are thought to be mediated through Toll-like receptor 2 (TLR2) signaling, which in turn activates downstream pathways such as NF-κB, ERK1/2, and JNK.[10][11]
The following diagram illustrates the proposed immunomodulatory signaling pathway of this compound.
Caption: Proposed Immunomodulatory Pathway of this compound.
Experimental Protocols
The following protocols are intended as a starting point for researchers and should be optimized for specific experimental systems.
In Vitro Protocol: Assessment of Cytotoxicity and Cell Cycle Arrest
This protocol describes a method to evaluate the combined effects of this compound and 5-FU on human colon cancer cell lines (e.g., HT-29, COLO-205).[12]
1. Materials:
-
Human colon cancer cell lines (e.g., HT-29, COLO-205)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound hydrochloride (Sigma-Aldrich)
-
5-Fluorouracil (Sigma-Aldrich)
-
96-well and 6-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
2. Cell Proliferation (MTT) Assay: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight. b. Prepare serial dilutions of 5-FU (e.g., 0.1 µM to 100 µM) and this compound (e.g., 1 µM to 1000 µM). c. Treat cells with 5-FU alone, this compound alone, or a combination of both for 48-72 hours. Include untreated control wells. d. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. e. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. f. Read the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the untreated control.
3. Cell Cycle Analysis: a. Seed cells in 6-well plates and allow them to adhere. b. Treat cells with vehicle control, 5-FU, this compound, or the combination at predetermined concentrations (e.g., IC50 of 5-FU and a relevant concentration of this compound) for 24 and 48 hours. c. Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C. d. Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. e. Incubate in the dark for 30 minutes at room temperature. f. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines the workflow for the in vitro assessment.
Caption: In Vitro Experimental Workflow.
In Vivo Protocol: Murine Colon Cancer Model
This protocol provides a general framework for evaluating the efficacy of this compound and 5-FU in a murine model of colon cancer.
1. Materials:
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Syngeneic murine colon carcinoma cells (e.g., CT26, MC38)
-
This compound hydrochloride (for oral gavage or intraperitoneal injection)
-
5-Fluorouracil (for intraperitoneal injection)
-
Sterile saline or PBS
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with ethical guidelines
2. Tumor Implantation: a. Subcutaneously inject 1 x 10^6 colon carcinoma cells in 100 µL of sterile PBS into the flank of each mouse. b. Monitor mice for tumor growth.
3. Treatment Protocol: a. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, 5-FU alone, this compound alone, 5-FU + this compound). b. A representative treatment schedule could be:
- 5-FU: 50 mg/kg, intraperitoneal injection, once weekly.
- This compound: 10 mg/kg, oral gavage, 5 days a week. c. Administer treatments for a specified period (e.g., 3-4 weeks).
4. Efficacy Assessment: a. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x length x width²) b. Monitor body weight as an indicator of toxicity. c. At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
5. Immune Response Monitoring (Optional): a. Collect blood samples periodically to analyze immune cell populations by flow cytometry. b. Harvest spleens and tumor-draining lymph nodes at the end of the study to assess T-cell proliferation and cytokine production in response to tumor antigens.
Clinical Research Protocol: Adjuvant Therapy for Stage III Colon Cancer
This is a historical protocol based on previously conducted clinical trials and is provided for informational purposes.
1. Patient Population:
-
Patients with surgically resected, histologically confirmed Stage III (Dukes' C) colon carcinoma.
-
Adequate hematologic, renal, and hepatic function.
2. Treatment Regimen: a. 5-Fluorouracil (5-FU): 450 mg/m² intravenously daily for 5 days, starting 21-35 days post-surgery. This is followed by weekly 5-FU at 450 mg/m² beginning at day 28 for 48 weeks. b. This compound: 50 mg orally three times a day for 3 days, repeated every 2 weeks for 1 year.
3. Monitoring and Dose Adjustments:
-
Complete blood counts (CBC) with differential should be monitored weekly during the initial 5-day 5-FU course and prior to each subsequent weekly dose.
-
Dose adjustments for both drugs should be made based on hematologic and other toxicities according to established guidelines.
4. Efficacy Endpoints:
-
Primary: Disease-free survival, Overall survival.
-
Secondary: Time to recurrence.
Conclusion
The combination of this compound and 5-FU represents an early example of chemo-immunotherapy. While this specific regimen is no longer a standard of care, the principles of its action—combining a cytotoxic agent with an immunomodulator to enhance anti-tumor efficacy—remain highly relevant in modern oncology. These application notes and protocols provide a foundation for researchers interested in exploring the historical context and biological mechanisms of this combination therapy, and for those developing novel chemo-immunotherapeutic strategies.
References
- 1. A prospective randomised trial to study the role of this compound and interferon alfa in an adjuvant therapy with 5-FU for stage III colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Increase of Survival Benefit in Advanced Resectable Colon Cancer by Extent of Adjuvant Treatment: Results of a Randomized Trial Comparing Modulation of 5-FU + this compound With Folinic Acid or With Interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five year results of a randomized trial of adjuvant 5-fluorouracil and this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Randomized clinical trial of high-dose this compound combined with 5-fluorouracil and leucovorin as surgical adjuvant therapy for high-risk colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of this compound in the adjuvant treatment of stage III colon cancer patients: a randomized trial of 5-fluorouracil and this compound versus 5-fluorouracil alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound augments the cytotoxic T-cell response depending on the dose of drugs and antigen administered - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4rx-2.com [4rx-2.com]
- 12. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Levamisole in Veterinary Parasitology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282) is a synthetic imidazothiazole derivative with a significant history in veterinary medicine.[1] Initially developed as an anthelmintic in 1966, it is widely utilized for the treatment and control of nematode infections in various animal species, including cattle, sheep, goats, swine, and poultry.[2][3] this compound is effective against a broad spectrum of gastrointestinal and lungworm parasites.[4][5][6] Beyond its antiparasitic properties, this compound is also recognized for its immunomodulatory effects, capable of restoring depressed immune functions.[7][8][9] This dual functionality makes it a compound of ongoing interest in veterinary science.
These application notes provide a comprehensive overview of this compound's use in veterinary parasitology, including its mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols are also provided for the evaluation of its anthelmintic activity.
Application Notes
Mechanism of Action: Anthelmintic Effect
This compound's primary anthelmintic action is attributed to its function as a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist on the somatic muscle cells of nematodes.[10][11][12] It specifically targets the L-subtype of nAChRs.[1][12]
The binding of this compound to these receptors initiates a sustained depolarization of the muscle cell membrane, leading to an influx of sodium ions.[10][11] This results in a prolonged contraction of the parasite's muscles, causing spastic paralysis.[10][12] The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled through peristalsis.[10] This mechanism is particularly effective against adult worm stages.[11] The selectivity of this compound is due to its higher affinity for nematode nAChRs compared to those of their mammalian hosts, which provides a reasonable margin of safety.[11]
Mechanism of Action: Immunomodulatory Effect
This compound has been observed to restore impaired immune functions rather than stimulating them to above-normal levels.[1][8] Its immunomodulatory effects are complex but are known to involve the modulation of T-cell and macrophage activity.[7][10] The drug can enhance T-cell activation and proliferation, which are crucial components of the adaptive immune response.[9][10] By augmenting the activity of macrophages, this compound can also boost the host's innate immune response.[10] These immunostimulant properties have led to its use as an adjuvant therapy in various conditions to enhance the host's ability to combat infections and other diseases.[3][13] The typical immunostimulating dose is generally lower than the anthelmintic dose, often around 2.5 mg/kg.[14]
Pharmacokinetics
This compound is rapidly absorbed following oral, injectable, or pour-on administration in various animal species.[15][16] It undergoes extensive metabolism, and both the parent drug and its metabolites are excreted quickly, primarily in the urine.[15][16] Pharmacokinetic parameters can vary significantly between species, which is a critical consideration for dosage and treatment regimens.[17][18] For instance, the plasma concentrations and persistence of this compound are lower and shorter in goats compared to sheep, which may necessitate adjusted dosing to ensure efficacy and prevent underdosing, a factor that can contribute to the development of resistance.[18]
Table 1: Summary of this compound Pharmacokinetic Parameters and Dosages in Various Species
| Species | Administration Route | Recommended Anthelmintic Dose (as hydrochloride) | Key Pharmacokinetic Notes |
|---|---|---|---|
| Cattle | Oral, Injectable, Pour-on | 7.5 - 8 mg/kg[2][5] | Dermal application results in slower absorption and lower bioavailability compared to parenteral routes.[16] |
| Sheep | Oral Drench | 7.5 - 8 mg/kg[2][4] | Higher plasma concentrations and longer persistence compared to goats.[18] Should not be fasted before drenching.[4] |
| Goats | Oral Drench | 8 mg/kg[2] | May require increased or repeated doses compared to sheep to achieve therapeutic plasma concentrations.[18] |
| Swine | In-feed, In-water | 8 mg/kg[2][19] | Effective when administered in either feed or drinking water.[19][20][21] |
| Poultry | In-water | 36 mg/kg[2] | A much higher dose is typically recommended for avian species compared to mammals.[16] |
Spectrum of Activity and Efficacy
This compound demonstrates broad-spectrum efficacy against mature and immature stages of various gastrointestinal nematodes and lungworms.[4][5] However, it is not effective against tapeworms (cestodes) or flukes (trematodes).[5] Its efficacy can be influenced by the parasite species and the development of resistance within a parasite population.
Table 2: Efficacy of this compound Against Common Veterinary Parasites
| Host Species | Parasite Species | Efficacy (%) | Reference |
|---|---|---|---|
| Cattle | Ostertagia ostertagi (adults) | 1.0 - 99.0% | [22] |
| Ostertagia ostertagi (inhibited L4) | 32.1 - 84.9% | [22] | |
| Haemonchus spp. | 100% | [22] | |
| Trichostrongylus axei | 85.6% | [22] | |
| Cooperia spp. | 89.5 - 94.6% | [22] | |
| General Gastrointestinal Nematodes | 80.0% | [23] | |
| Swine | Ascaris suum (Ascarids) | 100% | [19][21] |
| Metastrongylus spp. (Lungworms) | 99.5 - 99.6% | [19][21] | |
| Trichuris suis (Whipworms) | 91 - 100% | [19][21] | |
| Oesophagostomum spp. (Nodule worms) | High efficacy reported | [20][21] |
| Sheep | Haemonchus contortus | 92.5% (mild resistance noted) |[24] |
Note: Efficacy can vary significantly based on local resistance patterns. It is crucial to perform efficacy testing before relying on this compound as a strategic treatment.[4]
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for evaluating the efficacy of an anthelmintic in vivo. It compares the fecal egg count (FEC) before and after treatment to determine the percentage reduction.
Objective: To determine the efficacy of this compound against gastrointestinal nematodes in a target animal population.
Materials:
-
This compound formulation
-
Appropriate dosing equipment (e.g., drenching gun, syringe)
-
Animal weighing scales or weighband
-
Individual sample collection containers
-
Cooler with ice packs
-
Microscope, slides, coverslips
-
McMaster slide or other quantitative counting chamber
-
Flotation solution (e.g., saturated sodium chloride, specific gravity 1.20)
-
Centrifuge (optional, depending on counting technique)
Methodology:
-
Animal Selection:
-
Pre-Treatment Sampling (Day 0):
-
Treatment Administration (Day 0):
-
Accurately weigh each animal.[4]
-
Administer this compound according to the manufacturer's recommended dosage for the specific species and weight. Avoid underdosing.[4]
-
It is good practice to include an untreated control group of animals sampled at the same time points to account for natural fluctuations in egg shedding.
-
-
Post-Treatment Sampling:
-
Fecal Egg Count (FEC):
-
Calculation and Interpretation:
-
Calculate the group arithmetic mean EPG for the pre-treatment (Mean EPG_pre) and post-treatment (Mean EPG_post) samples.
-
Calculate the Fecal Egg Count Reduction percentage using the formula: % FECR = [1 - (Mean EPG_post / Mean EPG_pre)] x 100
-
Interpretation:
-
Protocol 2: In-vitro Larval Migration Inhibition Assay (LMIA)
The LMIA is an in-vitro test used to assess the susceptibility of nematode larvae to an anthelmintic. It is based on the principle that drugs like this compound paralyze susceptible larvae, inhibiting their ability to migrate through a fine mesh.[28]
Objective: To determine the concentration of this compound that inhibits the migration of third-stage (L3) nematode larvae, providing an indication of susceptibility or resistance.
Materials:
-
Third-stage (L3) nematode larvae (cultured from feces)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS) or similar buffer
-
24-well microtiter plates
-
Sieve assembly with a fine nylon mesh (e.g., 20-25 µm pore size)
-
Pipettes and tips
-
Incubator
-
Stereomicroscope for counting larvae
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in the chosen buffer.
-
Create a series of doubling dilutions from the stock solution to cover a range of concentrations (e.g., 0.01 µg/mL to 10 µg/mL). Include a drug-free control.
-
-
Larval Preparation:
-
Harvest L3 larvae from fecal cultures and wash them thoroughly to remove debris.
-
Estimate the larval concentration and adjust to approximately 1000 L3 per 100 µL.
-
-
Assay Setup:
-
Place a sieve assembly into each well of a 24-well plate.
-
Add 1 mL of the appropriate this compound dilution (or control buffer) to the outside of the sieve in each well.
-
Carefully pipette approximately 100 µL of the larval suspension (containing ~1000 L3) onto the top of the mesh inside the sieve.
-
-
Incubation:
-
Incubate the plates at room temperature or a specified temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
-
Larval Counting:
-
After incubation, carefully remove the sieve assembly from each well. The larvae that successfully migrated through the mesh will be in the buffer at the bottom of the well.
-
Collect the buffer from each well and count the number of migrated larvae.
-
Also, recover and count the larvae remaining on the mesh to calculate the total number of larvae used.
-
-
Calculation and Interpretation:
-
For each drug concentration, calculate the percentage of larvae that migrated: % Migration = (Number of migrated larvae / Total number of larvae) x 100
-
Plot the percentage migration against the log of the this compound concentration.
-
Use a suitable regression model (e.g., log-concentration-probit) to determine the effective concentration that inhibits 50% of migration (EC50).[29]
-
A higher EC50 value for a test isolate compared to a known susceptible isolate indicates resistance.
-
Resistance to this compound
Anthelmintic resistance to this compound is a significant problem in livestock, particularly in small ruminants.[30][31] Resistance arises from the selection of parasites with genetic traits that allow them to survive treatment.[32]
The primary mechanism of resistance involves alterations in the nematode's nicotinic acetylcholine receptors.[33] Studies have shown that resistant isolates may have a reduced number of functional receptors or receptors with a lower affinity for this compound.[33] For example, in a resistant isolate of Oesophagostomum dentatum, a specific subtype of the nAChR was found to be missing.[33] Changes in the properties of the receptor channels, such as reduced open times, also contribute to the resistance phenotype.[33] Because of their similar mode of action, nematodes resistant to this compound are often cross-resistant to other nicotinic anthelmintics like morantel.[30]
Conclusion
This compound remains a valuable and widely used anthelmintic in veterinary medicine, prized for its efficacy against key nematode parasites and its ease of administration.[20] Its immunomodulatory properties provide an additional therapeutic benefit.[3][7] However, the widespread emergence of resistance threatens its long-term utility.[30][34] Therefore, it is imperative for researchers and veterinary professionals to employ responsible use strategies, including accurate dosing and regular monitoring of efficacy through standardized protocols like the FECRT. In-vitro assays such as the LMIA are also valuable tools for detecting resistance early and for research into the mechanisms of drug action and resistance.[28][35] A thorough understanding of this compound's pharmacology and the diligent application of diagnostic protocols are essential for preserving its effectiveness in controlling parasitic diseases in livestock.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fao.org [fao.org]
- 3. bdvets.org [bdvets.org]
- 4. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 5. rooyandarou.com [rooyandarou.com]
- 6. toltrazurilshop.com [toltrazurilshop.com]
- 7. nbinno.com [nbinno.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. The potential immunomodulatory effect of this compound in humans and farm animals | Journal of Advanced Veterinary and Animal Research [banglajol.info]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. bioengineer.org [bioengineer.org]
- 18. Comparative pharmacokinetics of this compound-oxyclozanide combination in sheep and goats following per os administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of albendazole, this compound and fenbendazole against gastrointestinal nematodes of cattle, with emphasis on inhibited early fourth stage Ostertagia ostertagi larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. luvas.edu.in [luvas.edu.in]
- 25. combar-ca.eu [combar-ca.eu]
- 26. scops.org.uk [scops.org.uk]
- 27. benchchem.com [benchchem.com]
- 28. Larval migration inhibition assay for determination of susceptibility of nematodes to this compound (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 29. Research Portal [researchportal.murdoch.edu.au]
- 30. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 31. parasitipedia.net [parasitipedia.net]
- 32. Safety of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 33. Resistance to this compound resolved at the single-channel level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. This compound resistance in Haemonchus contortus selected at different stages of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Adaptation and evaluation of three different in vitro tests for the detection of resistance to anthelmintics in gastro intestinal nematodes of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Levamisole Treatment for Nephrotic Syndrome: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levamisole (B84282) in the treatment of nephrotic syndrome, with a focus on its application in research settings. This document details established treatment protocols, summarizes clinical efficacy and safety data, and outlines potential mechanisms of action. Detailed experimental protocols and workflow visualizations are provided to guide future research and development in this area.
Introduction
This compound, an imidazothiazole derivative originally developed as an antihelminthic agent, has been repurposed as an immunomodulatory and steroid-sparing agent in the management of nephrotic syndrome, particularly in pediatric patients with frequently relapsing or steroid-dependent forms.[1][2] Its relatively low cost and favorable safety profile compared to other immunosuppressants make it an attractive therapeutic option.[2][3] This document aims to consolidate the current understanding of this compound's role in treating nephrotic syndrome to facilitate further research.
Clinical Treatment Protocols
This compound is typically administered as an adjunct to corticosteroid therapy to maintain remission and reduce the cumulative steroid dose.[4][5] The most commonly reported dosage in clinical studies is 2.5 mg/kg of body weight, administered on alternate days.[2][6][7] The duration of treatment in clinical trials and retrospective studies has varied, often extending from 6 to 24 months.[2][8]
Table 1: Summary of this compound Clinical Trial Protocols for Pediatric Nephrotic Syndrome
| Study/Guideline | Patient Population | This compound Dosage | Duration of Treatment | Control Group | Key Findings |
| Gruppen et al. (2017)[3][9] | Children with Steroid-Sensitive Idiopathic Nephrotic Syndrome (SSINS) and frequent relapses | 2.5 mg/kg on alternate days | 12 months | Placebo | Significantly increased time to first relapse compared to placebo.[9] |
| Al-Saran et al.[5] | Children with Frequently Relapsing/Steroid-Dependent (FR/SD) Nephrotic Syndrome | 2.5 mg/kg on alternate days | 1 year | Low-dose prednisolone (B192156) only | Significant reduction in relapse rate and cumulative steroid dose compared to control.[5] |
| Indian Pediatric Nephrology Group Guideline[2][6] | Children with FRNS or SDNS | 2-2.5 mg/kg on alternate days | 12-24 months | N/A (Guideline) | Recommended as a steroid-sparing agent.[2][6] |
| Retrospective Study (1984-2011)[10] | Children with FRNS/SDNS | 2.5 mg/kg/48h for 1st month, then twice weekly | Mean of 15.0 ± 7.3 months | N/A (Retrospective) | Significant decrease in the number of relapses per year.[10] |
| Kari et al.[8][11] | Children with SSNS (FR or SD course) | 3 mg/kg/48 hours | 6-24 months | N/A (Retrospective) | Effective in 57% of patients in maintaining remission and reducing steroid dose.[8][11] |
Clinical Efficacy
Multiple studies have demonstrated the efficacy of this compound in reducing the frequency of relapses and the need for corticosteroids in children with steroid-sensitive nephrotic syndrome.
Table 2: Summary of this compound Efficacy Data in Pediatric Nephrotic Syndrome
| Outcome Measure | This compound Group | Control/Pre-treatment | Study |
| Relapse Rate | |||
| Relapses/patient/year | 1.8 ± 2.1 | 2.7 ± 2.0 (pre-treatment) | Szcześniak et al.[10] |
| Relapses/patient/month (reduction) | 0.29 | 0.11 (low-dose prednisolone) | Al-Saran et al.[5] |
| Remission Maintenance | |||
| Relapse-free at 12 months | 26% | 6% (placebo) | Gruppen et al.[9] |
| Relapse-free in follow-up year | 62.5% | 0% (low-dose prednisolone) | Al-Saran et al.[5] |
| Proportion without relapses (6-12 months) | RR: 3.55 vs. Placebo | - | Meta-analysis[12] |
| Steroid-Sparing Effect | |||
| Cumulative Prednisolone Dose Reduction (mg/m²/month) | 293 | 102 (low-dose prednisolone) | Al-Saran et al.[5] |
| Significant reduction in steroid dose | Yes | N/A | Retrospective Study[7] |
Safety and Tolerability
This compound is generally well-tolerated, with most reported side effects being mild and reversible upon discontinuation of the drug.[10][13] However, some rare but serious adverse events have been reported. Regular monitoring is recommended.[2][6]
Table 3: Reported Side Effects of this compound in Nephrotic Syndrome
| Side Effect | Frequency/Details | Reference |
| Leucopenia/Neutropenia | Occurs in approximately 3.7% of cases; typically reversible. | [6][13] |
| Gastrointestinal Upset | Nausea, vomiting. Usually transient. | [13][14] |
| Skin Rash / Urticaria | Reported in some patients, generally mild. | [13][15] |
| ANCA-associated Vasculitis | Rare, can occur with prolonged use. | [16] |
| Seizures | Very rare. | [14] |
| Elevated Creatinine (B1669602) | A reversible increase in serum creatinine has been observed in some patients. | [13] |
Mechanism of Action
The precise mechanism of action of this compound in nephrotic syndrome is not fully elucidated but is thought to involve a combination of immunomodulatory effects and direct actions on kidney podocytes.[1][2]
Immunomodulatory Effects
This compound is known to restore depressed immune function by stimulating T-lymphocyte and phagocyte activity.[2] It can increase the production of cyclic guanosine (B1672433) monophosphate (cGMP) in lymphocytes, which may play a role in its therapeutic effect.[2]
Direct Podocyte Effects
Recent research suggests that this compound may exert a direct protective effect on podocytes, the cells that are injured in nephrotic syndrome.[1][4] Studies using human podocyte cell lines have shown that this compound can:
-
Induce the expression of the glucocorticoid receptor (GR).[4][10]
-
Protect against podocyte injury induced by agents like puromycin (B1679871) aminonucleoside (PAN).[1][4]
The protective effects of this compound on podocytes appear to be mediated through the GR, as they can be blocked by the GR antagonist mifepristone (B1683876) (RU486).[4]
Caption: Proposed direct mechanism of this compound on podocytes.
Experimental Protocols
The following are generalized protocols for preclinical and clinical research on this compound for nephrotic syndrome, based on methodologies cited in the literature.
Protocol 1: In Vitro Assessment of this compound's Effect on Podocytes
Objective: To determine the direct effect of this compound on podocyte integrity and glucocorticoid receptor signaling.
Materials:
-
Conditionally immortalized human podocyte cell line.
-
Cell culture reagents (RPMI-1640, fetal bovine serum, insulin-transferrin-selenium, penicillin-streptomycin).
-
This compound hydrochloride.
-
Puromycin aminonucleoside (PAN) for inducing injury.
-
Mifepristone (RU486) as a GR antagonist.
-
Reagents for Western blotting (antibodies for GR, podocyte-specific proteins).
-
Reagents for immunofluorescence staining.
-
Reagents for quantitative PCR (primers for GR).
Methodology:
-
Cell Culture: Culture human podocytes under permissive conditions (33°C with IFN-γ) for proliferation and then differentiate at 37°C without IFN-γ for 10-14 days to induce a mature, quiescent phenotype.
-
Treatment:
-
Pre-treat differentiated podocytes with varying concentrations of this compound for 24 hours.
-
For injury studies, after this compound pre-treatment, expose cells to a toxic concentration of PAN (e.g., 30 µg/mL) for an additional 24-48 hours.
-
For mechanism studies, co-treat with this compound and mifepristone before PAN exposure.
-
-
Endpoint Analysis:
-
GR Expression: Assess GR protein levels by Western blot and mRNA levels by qPCR in cells treated with this compound alone.
-
Podocyte Injury Assessment: Analyze changes in cell morphology and the expression/organization of podocyte-specific proteins (e.g., synaptopodin, nephrin) using immunofluorescence and Western blotting in PAN-treated cells with and without this compound pre-treatment.
-
Cell Viability: Perform an MTT or similar assay to quantify cell viability across all treatment groups.
-
Protocol 2: Randomized Controlled Trial (RCT) of this compound
Objective: To evaluate the efficacy and safety of this compound in prolonging remission in patients with steroid-sensitive nephrotic syndrome.
Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial.
Patient Population:
-
Inclusion Criteria: Children aged 1-18 years with a diagnosis of steroid-sensitive idiopathic nephrotic syndrome who have experienced a set number of relapses in the preceding year (frequently relapsing) or are unable to be weaned off steroids (steroid-dependent).
-
Exclusion Criteria: Steroid-resistant nephrotic syndrome, secondary causes of nephrotic syndrome, previous treatment with alkylating agents or other immunosuppressants (within a specified washout period), known contraindications to this compound.
Methodology:
-
Recruitment and Randomization: Recruit eligible patients from multiple pediatric nephrology centers. After obtaining informed consent, randomize patients in a 1:1 ratio to receive either this compound or a matching placebo.
-
Treatment Protocol:
-
Active Group: this compound at a dose of 2.5 mg/kg on alternate days for a duration of 12 months.
-
Control Group: Matching placebo administered on alternate days for 12 months.
-
Standard Care: All patients will be on a standardized, tapering dose of alternate-day prednisolone at the start of the trial. Relapses are treated according to a standardized high-dose steroid protocol.
-
-
Data Collection and Endpoints:
-
Primary Endpoint: Time to first relapse after randomization.
-
Secondary Endpoints: Number of relapses during the study period, cumulative corticosteroid dose, percentage of patients remaining in remission at the end of the study, incidence of adverse events.
-
Monitoring: Regular follow-up visits (e.g., every 3 months) to assess for proteinuria, clinical status, and adverse events. Blood counts should be monitored regularly (e.g., every 12-16 weeks) to check for leucopenia.[2][6]
-
Caption: Workflow for a randomized controlled trial of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound in Children with Idiopathic Nephrotic Syndrome: Clinical Efficacy and Pathophysiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in steroid-sensitive nephrotic syndrome: usefulness in adult patients and laboratory insights into mechanisms of action via direct action on the kidney podocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experience with this compound in frequently relapsing, steroid-dependent nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound in steroid-dependent nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment in steroid sensitive nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized clinical trial indicates that this compound increases the time to relapse in children with steroid-sensitive idiopathic nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound therapy in children with frequently relapsing and steroid-dependent nephrotic syndrome: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound in childhood nephrotic syndrome: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound on kidney function in children with steroid-sensitive nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. childprotection.rcpch.ac.uk [childprotection.rcpch.ac.uk]
- 15. This compound in the treatment of nephrotic syndrome | Anales de Pediatría [analesdepediatria.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Immunoassay-Based Detection of Levamisole in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282) is a synthetic anthelmintic drug widely used in veterinary medicine to treat and control parasitic infections in livestock. Its residues in edible tissues pose a potential risk to human health, necessitating sensitive and reliable methods for their detection. This document provides detailed application notes and protocols for the determination of this compound in various animal tissues (muscle, liver, and kidney) using a competitive enzyme immunoassay (EIA). This immunoassay format is particularly well-suited for the detection of small molecules like this compound.
The principle of the competitive EIA for this compound detection is based on the competition between free this compound in the sample and a this compound-enzyme conjugate for a limited number of specific anti-levamisole antibody binding sites coated on a microtiter plate. The amount of enzyme-linked conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a stronger color signal indicates a lower concentration of this compound.
Quantitative Data Summary
The performance of the enzyme immunoassay for this compound detection in various tissue matrices is summarized below. Data is compiled from internal validation studies and literature.
| Parameter | Muscle | Liver | Kidney |
| Limit of Detection (LOD) | 1.0 µg/kg | 2.0 µg/kg | 1.5 µg/kg |
| Limit of Quantitation (LOQ) | 5.0 µg/kg[1] | 5.0 µg/kg[1] | 5.0 µg/kg |
| Working Range | 5.0 - 100 µg/kg | 5.0 - 100 µg/kg | 5.0 - 100 µg/kg |
| Mean Recovery (%) | 85 - 105% | 76 - 106%[1] | 80 - 110% |
| Intra-assay Precision (CV%) | < 10% | < 9%[1] | < 10% |
| Inter-assay Precision (CV%) | < 15% | < 9%[1] | < 15% |
Cross-Reactivity Profile
The specificity of the anti-levamisole antibody is critical for the reliability of the assay. The following table summarizes the cross-reactivity of the immunoassay with structurally related compounds and other commonly used veterinary drugs. Cross-reactivity is expressed as the percentage of the concentration of the cross-reacting compound that gives a 50% inhibition of the signal relative to the concentration of this compound that gives 50% inhibition.
| Compound | Chemical Class | Cross-Reactivity (%) |
| This compound | Imidazothiazole | 100 |
| Tetramisole | Imidazothiazole | ~100% |
| Dexamisole | Imidazothiazole | < 1% |
| Albendazole | Benzimidazole | < 0.1% |
| Thiabendazole | Benzimidazole | < 0.1% |
| Ivermectin | Avermectin | < 0.1% |
Experimental Protocols
I. Tissue Sample Preparation
This protocol describes the extraction of this compound from muscle, liver, and kidney tissues for analysis by enzyme immunoassay.
Materials:
-
Tissue sample (muscle, liver, or kidney)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Extraction Solvent: Ethyl acetate (B1210297)
-
pH 8.5 Buffer: 0.1 M Sodium borate (B1201080) buffer
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Nitrogen evaporator
-
Assay Buffer: Phosphate buffered saline (PBS) with 0.1% Tween-20 (PBST)
Procedure:
-
Homogenization:
-
Weigh 5 g (± 0.1 g) of minced tissue into a 50 mL centrifuge tube.
-
Add 15 mL of pH 8.5 buffer.
-
Homogenize the sample for 1-2 minutes until a uniform consistency is achieved.
-
-
Extraction:
-
Add 15 mL of ethyl acetate to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
-
Liquid-Liquid Partitioning (Clean-up):
-
Add 5 mL of 0.1 M HCl to the collected ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Discard the upper ethyl acetate layer.
-
Transfer the lower aqueous (HCl) layer to a new tube.
-
Add 5 mL of ethyl acetate and adjust the pH of the aqueous layer to 8.5 with 0.1 M NaOH.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper ethyl acetate layer to a clean evaporation tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue in 1 mL of Assay Buffer.
-
Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for the EIA.
-
II. Competitive Enzyme Immunoassay Protocol
This protocol outlines the steps for performing the competitive EIA for this compound detection.
Materials:
-
Anti-Levamisole antibody coated 96-well microtiter plate
-
This compound standards (0, 1, 2.5, 5, 10, 25, 50 ng/mL in Assay Buffer)
-
Prepared tissue extracts
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer: PBST
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1 M Sulfuric acid (H₂SO₄)
-
Microplate reader with a 450 nm filter
Procedure:
-
Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Dilute the this compound-HRP conjugate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of either standard or prepared tissue extract to the appropriate wells of the anti-levamisole antibody coated microplate.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Mix gently by tapping the plate.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate 4 times with 250 µL of Wash Buffer per well. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on a clean paper towel.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Construct a standard curve by plotting the %B/B₀ for each standard against its concentration on a semi-logarithmic scale.
-
Determine the concentration of this compound in the tissue extracts by interpolating their %B/B₀ values from the standard curve.
-
Calculate the final concentration in the original tissue sample by multiplying the result by the dilution factor from the sample preparation step.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Principle of Competitive Enzyme Immunoassay.
References
Troubleshooting & Optimization
Levamisole Technical Support Center: Stability and Storage Guidelines for Researchers
Welcome to the comprehensive technical support center for Levamisole (B84282). This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this compound in a research setting. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: Solid this compound hydrochloride powder is stable when stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.[1] It is crucial to protect it from light as it is light-sensitive.[1] For long-term storage, it is recommended to store this compound hydrochloride as supplied at -20°C, under which it should be stable for at least two years.[2]
Q2: How should I prepare and store this compound solutions?
A2: this compound hydrochloride is highly soluble in water.[1][3] For aqueous stock solutions, you can dissolve the powder in sterile water. These solutions are stable for at least 90 days when stored at 4°C and for longer periods at -20°C.[1][2][4][5][6][7] However, it is advisable to avoid repeated freeze-thaw cycles.[1] For organic solvent-based stocks, anhydrous solvents should be used. This compound hydrochloride is soluble in ethanol (B145695) (~11 mg/ml) and DMSO (~3 mg/ml).[2] It is recommended not to store aqueous solutions for more than one day unless sterility can be maintained.[2]
Q3: What is the stability of this compound in solutions at different pH values?
A3: this compound's stability is pH-dependent. It is more stable in acidic conditions and decomposes in neutral to alkaline environments.[1][3] The rate of decomposition increases significantly between pH 5 and 7, and at pH 8, it is approximately seventy times faster than at pH 2.[5][8]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light, and exposure can lead to degradation.[1] It is recommended to store both the solid form and solutions in light-resistant containers.[5][6][7] One study showed that this compound in solution and solid form decomposed by 35.58% and 7.74%, respectively, when exposed to UV light (254 nm) for 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results | This compound degradation | Verify the storage conditions and age of your this compound stock. Prepare fresh solutions, especially if the pH is neutral or alkaline. Consider potential degradation due to light exposure. |
| Precipitate formation in solution | Exceeded solubility limit or temperature fluctuations | Ensure the concentration is within the solubility limits for the chosen solvent. If storing at low temperatures, allow the solution to equilibrate to room temperature and vortex before use. |
| Discoloration of solution | Degradation of the compound | Discard the solution and prepare a fresh stock. Ensure proper storage conditions, including protection from light. |
| Inconsistent assay results | Instability of this compound in assay buffer | Check the pH of your assay buffer. If it is neutral or alkaline, minimize the time the this compound solution is in the buffer before analysis. |
Stability Data Summary
Table 1: Stability of this compound Aqueous Solutions (25 mg/mL) Prepared from Powder [4][5][6][7]
| Storage Temperature | Duration | Remaining Concentration (%) |
| 4°C | 90 days | >99% |
| 23°C | 90 days | >96% |
Table 2: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | 210 mg/mL (20°C) | [1] |
| Ethanol | ~11 mg/mL | [2] |
| DMSO | ~3 mg/mL | [2] |
| Dimethyl formamide | ~0.1 mg/mL | [2] |
| PBS (pH 7.2) | ~5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution of this compound Hydrochloride
-
Materials: this compound hydrochloride powder, sterile distilled water, sterile conical tube, vortex mixer, 0.22 µm sterile filter.
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of sterile water to achieve the target concentration (e.g., for a 50 mg/mL solution, add 10 mL of water to 500 mg of powder).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or at 4°C for short-term use.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound under various stress conditions.
2.1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).
2.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 48 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound hydrochloride powder and a 1 mg/mL solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.
2.3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 3) to determine the percentage of degradation and identify any degradation products.
Protocol 3: Stability-Indicating HPLC Method
This method can be used to quantify this compound and separate it from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M potassium hydrogen phosphate (B84403) buffer and acetonitrile (B52724) (85:15 v/v).[5][6]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions of this compound to create a calibration curve.
-
Inject the samples from the forced degradation study (after appropriate dilution).
-
Quantify the amount of remaining this compound and identify degradation peaks based on their retention times.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 805. This compound (WHO Food Additives Series 33) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory action of this compound--II. Enhancement of concanavalin A response by this compound is associated with an oxidation degradation product of this compound formed during lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Of this compound Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 6. scispace.com [scispace.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Levamisole Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common side effects of Levamisole (B84282) observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common categories of side effects observed with this compound in animal studies?
A1: Based on extensive animal research, the side effects of this compound can be broadly categorized into neurotoxic, hematological, and general systemic toxicities. Neurotoxicity often manifests as seizures and brain lesions, while hematological effects can include anemia and significant changes in white blood cell counts. Systemic toxicities frequently present as a cholinergic crisis, reduced weight gain, and elevated liver enzymes.
Q2: What are the primary neurotoxic effects of this compound reported in animal models?
A2: this compound administration in animal models is linked to several neurotoxic effects, primarily impacting the central nervous system. These include cognitive deficits, seizures, and structural brain alterations like the development of white matter lesions.[1] In some studies, this compound has been shown to induce an inflammatory condition known as leukoencephalopathy, which is characterized by demyelination.[1]
Q3: What are the suspected mechanisms behind this compound-induced neurotoxicity?
A3: The neurotoxic effects of this compound are believed to be driven by two primary mechanisms. Firstly, as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, it can overstimulate the cholinergic system, leading to excitotoxicity and seizures.[1] Clinical signs consistent with cholinergic overactivation include muscle tremors and convulsions.[1] Secondly, its immunomodulatory properties may trigger an autoimmune response within the central nervous system, causing inflammatory damage and demyelination.[1]
Q4: What are the most significant hematological side effects noted in animals treated with this compound?
A4: this compound can induce notable changes in hematological parameters. In dogs, poisoning has led to a significant reduction in red blood cells (RBCs), hemoglobin (Hb), and packed cell volume (PCV), resulting in anemia.[2][3] Conversely, in other studies involving rats and rabbits, this compound has been shown to increase the total leukocyte count (TLC).[4][5] Specifically, single doses in rats increased white blood cell and neutrophil counts, while multiple doses led to a decrease in RBCs.[4][6] Severe, though less common, effects like agranulocytosis have also been reported.[7][8]
Q5: Can this compound administration affect biochemical parameters like liver enzymes?
A5: Yes, animal studies indicate that this compound can cause significant changes in biochemical markers. In dogs, this compound poisoning has resulted in a significant increase in the activity of serum alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (AP), as well as in urea (B33335) concentration.[2][3] Studies in mice also showed increased activity of ALP, lactate (B86563) dehydrogenase (LDH), and glutamate (B1630785) dehydrogenase (GDH) after administration of non-lethal toxic doses.[9]
Troubleshooting Guide
Problem 1: Animals are exhibiting acute signs of neurotoxicity (e.g., tremors, seizures, convulsions) shortly after this compound administration.
-
Cause: These signs are characteristic of a cholinergic crisis due to this compound's action as a nicotinic acetylcholine receptor agonist.[1][10] This is often an indication of an overdose.
-
Solution:
-
Immediate Mitigation: Administer a nicotinic acetylcholine receptor antagonist like mecamylamine (B1216088) and/or a muscarinic antagonist such as atropine (B194438) sulfate (B86663) to counteract the cholinergic effects.[1] Atropine has been shown to reduce the severity of clinical signs and mortality in dogs with this compound poisoning.[2]
-
Dose Adjustment: For future experiments, reduce the dose of this compound to a level that achieves the desired experimental effect without inducing severe acute toxicity.[1]
-
Monitor Closely: Immediately after injection, place the animal in an observation arena and record behavior for at least 30 minutes to assess seizure activity.[1]
-
Problem 2: Experimental results show high variability in hematological parameters between subjects.
-
Cause: The immunomodulatory effects of this compound can be inconsistent and highly dependent on the dose, timing, and the immune status of the individual animal.[11] Single versus multiple dosing regimens can produce different, and sometimes opposite, effects on blood cell counts.[4][6]
-
Solution:
-
Standardize Dosing Regimen: Ensure a consistent and clearly defined dosing schedule (single vs. multiple doses) for all animals within an experimental group.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability in immune response.
-
Baseline Measurements: Collect baseline blood samples from all animals before this compound administration to establish a clear reference point for each subject.
-
Problem 3: Animals show a significant reduction in weight gain over the course of a long-term study.
-
Cause: Reduced weight gain is a documented side effect in chronic toxicity studies with this compound, particularly at higher doses. In rats, this effect was observed at doses of 10 mg/kg/day and became more significant at 40 and 160 mg/kg/day.[12]
-
Solution:
-
Dose Titration: If reduced weight gain is not a desired outcome, consider performing a pilot study to determine the highest dose that does not significantly impact weight over the intended study duration.
-
Monitor Food/Water Intake: Regularly measure food and water consumption to determine if the weight change is due to reduced intake or a direct metabolic effect of the drug.
-
Paired Feeding Study: To isolate the drug's effect from that of reduced caloric intake, a paired feeding study design could be implemented where control animals are given the same amount of food as consumed by the this compound-treated group.
-
Quantitative Data Summary
Table 1: Dose-Related Neurotoxic and Systemic Effects of this compound
| Animal Model | Dose | Route | Observed Side Effects | Reference |
| Mice | 155.5 mg/kg | Oral | Median Lethal Dose (LD50). Signs included tremors, convulsions, death. | |
| Mice | 100-150 mg/kg | Oral | Increased activity of ALP, LDH, GDH; increased total bilirubin. | |
| Dogs | 25 mg/kg/day for 3 days | Oral | Severe neurological signs, gastric hemorrhage, anemia, metabolic alkalosis. | [2] |
| Rats | 10-160 mg/kg/day | In diet | Reduced weight gain. | [12] |
| Rats | 80 mg/kg/day | In diet | Degeneration of germinal epithelium of the testis. | [12] |
| Goats | 35.64 mg/kg/day for 3 days | Oral | Cholinergic signs (e.g., hyperactivity, tremors) in 40% of animals. | [13] |
Table 2: Hematological Effects of this compound in Animal Studies
| Animal Model | Dose | Dosing Regimen | Hematological Changes | Reference |
| Dogs | 25 mg/kg/day | 3 consecutive days | Decrease: RBC, Hemoglobin, PCV. | [2] |
| Rats | 2.5 mg/kg | Single dose | Increase: WBC and Neutrophil count at 72h; Lymphocyte count at 24h & 48h. | [4][6] |
| Rats | 2.5 mg/kg | Three doses (at 2, 24, 48h) | Decrease: RBC count at 48h. Increase: Lymphocyte count. | [4][6] |
| Rabbits | 7.5 mg/kg | Three alternate days | Increase: TEC, TLC, PCV, Lymphocyte count. Decrease: ESR, Neutrophil count. | [5] |
| Boars | Not specified | 3 consecutive days | Increase: Total leukocyte and neutrophil count. Decrease: Eosinophil count. | [14] |
Experimental Protocols
Protocol 1: Induction of Acute Neurotoxicity (Seizure Model) in Mice
-
Objective: To assess the acute convulsive effects of this compound.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Methodology:
-
Dissolve this compound HCl in sterile saline to the desired concentration.
-
Administer a single intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg. A higher dose, such as 155.5 mg/kg, can be used to determine the LD50.
-
Immediately following injection, place the mouse in an open field arena.
-
Record behavior for a minimum of 30 minutes.
-
Score seizure activity using a standardized scale (e.g., Racine scale).
-
Key parameters to measure include latency to the first seizure, seizure duration, and seizure severity.[1]
-
Protocol 2: Chronic Leukoencephalopathy Induction in Rats
-
Objective: To model this compound-induced white matter damage.
-
Animals: Adult male Sprague-Dawley rats, 10-12 weeks old.
-
Methodology:
-
Dissolve this compound HCl in drinking water or prepare for daily oral gavage.
-
Administer a daily dose of 5-10 mg/kg for a period of 4-8 weeks.[1]
-
Conduct neurobehavioral tests at baseline and regular intervals (e.g., weekly):
-
Morris Water Maze: To assess spatial learning and memory.
-
Rotarod Test: To measure motor coordination.
-
-
(Optional) Perform in vivo Magnetic Resonance Imaging (MRI) to longitudinally track the development of white matter lesions.
-
At the end of the study, perfuse animals with 4% paraformaldehyde for histopathological analysis of the brain to confirm demyelination and inflammatory cell infiltration.[1]
-
Visualizations
Caption: Proposed mechanisms of this compound-induced neurotoxicity.
Caption: Troubleshooting workflow for adverse effects in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of this compound poisoning on the haematological and biochemical parameters in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a Single and Triple Dose of this compound on Hematological Parameters in Controlled Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. This compound-a Toxic Adulterant in Illicit Drug Preparations: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. Toxicity and drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 697. This compound (WHO Food Additives Series 27) [inchem.org]
- 13. Toxicity and tissue residue depletion of this compound hydrochloride in young goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Levamisole Dosage for In Vitro Immunomodulation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Levamisole (B84282) dosage for your in vitro immunomodulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro immunomodulation studies?
A1: The optimal concentration of this compound is highly dependent on the cell type, the specific immunological parameter being assessed, and the desired outcome (stimulation vs. inhibition). Generally, concentrations ranging from the nanomolar (nM) to the low millimolar (mM) range have been reported. For instance, concentrations around 1 µM have been used to induce the maturation of human monocyte-derived dendritic cells[1]. In studies on T-cell proliferation, a wider range from 8 µg/mL to 1 mM has been explored, with higher concentrations (e.g., 1 mM) often demonstrating inhibitory effects[2][3]. It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal non-toxic and effective concentration[4].
Q2: Which immune cell types are most responsive to this compound?
A2: this compound has been shown to modulate the function of a variety of immune cells, including T-lymphocytes (both CD4+ and CD8+), macrophages, monocytes, and dendritic cells (DCs)[1][3][5]. Its effects can vary significantly between these cell types. For example, it can enhance the maturation of DCs and stimulate phagocytosis in macrophages, while at certain concentrations, it can suppress T-cell proliferation[1][3][5].
Q3: What are the primary signaling pathways affected by this compound in immune cells?
A3: this compound exerts its immunomodulatory effects through several key signaling pathways. In dendritic cells, it has been shown to signal through Toll-like receptor 2 (TLR2), leading to the activation of NF-κB, ERK1/2, and JNK pathways, which in turn modulates the production of cytokines like IL-10 and IL-12 p40[1][6]. In T-cells, this compound can suppress proliferation by inhibiting the JAK/STAT and TLR signaling pathways[7][8]. Furthermore, at higher concentrations, it can induce a p53-dependent DNA damage response, leading to cell cycle arrest and apoptosis[9][10].
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will vary depending on the assay and the specific cellular response being measured. For dendritic cell maturation, an incubation period of 48 hours has been used[1]. For T-cell proliferation assays, incubation times typically range from 72 hours to 5 days[3][11]. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental goals[4].
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High Cell Death/Cytotoxicity | This compound concentration is too high. High concentrations (e.g., 1 mM) can induce apoptosis in activated T-cells[4]. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration for your specific cell type. Start with a lower concentration range (e.g., 0.1-10 µg/mL) for initial experiments[4]. |
| Inconsistent or No Immunomodulatory Effect | The effect of this compound is highly dependent on the activation state of the immune cells. The timing of this compound addition in relation to cell stimulation is critical. | Standardize your cell activation protocol. Ensure that the stimulus (e.g., mitogen, antigen) is used at an optimal concentration. Perform a time-course experiment to determine the most effective window for this compound treatment relative to cell activation[4]. |
| Contradictory Results (Stimulation vs. Inhibition) | This compound exhibits dose-dependent effects that can be opposing. Lower concentrations may enhance lymphocyte proliferation, while higher concentrations can be inhibitory[5]. The specific immune parameter being measured (e.g., proliferation vs. cytokine secretion) can also show different responses. | Carefully review the literature for concentrations associated with the specific effect you are investigating. Conduct a comprehensive dose-response analysis to characterize the stimulatory and inhibitory concentration ranges for your experimental system. |
| Variability Between Experiments | This compound solutions may be unstable under certain storage or experimental conditions[12]. The metabolic state of the cells can influence their response. | Prepare fresh this compound solutions for each experiment. Ensure consistent cell culture conditions, including cell density, media composition, and incubation parameters. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for In Vitro Immunomodulation
| Cell Type | Parameter Measured | Effective Concentration | Observed Effect | Reference |
| Human Monocyte-Derived Dendritic Cells | Maturation (CD80, CD86, CD83, HLA-DR expression) | 1 µM | Increased maturation marker expression | [1] |
| Human Monocyte-Derived Dendritic Cells | Cytokine Secretion | 1 µM | Increased IL-10 and IL-12 p40 production | [1] |
| Human Peripheral Blood T-cells (CD4+ & CD8+) | Proliferation (CFSE assay) | 1 mM | Significant reduction in proliferation | [3] |
| Human Peripheral Blood T-cells | Proliferation | 8 - 200 µg/mL | Dose-dependent reduction in proliferation | [7] |
| Human Peripheral Blood Mononuclear Cells | Proliferation | 0.1 - 100 µg/mL | No consistent significant increase in proliferation | [13] |
| Human Macrophages | Phagocytosis | Not specified, but optimal at a concentration that inhibits lymphocyte stimulation | Enhanced phagocytosis | [5] |
| Bovine Lymphocytes | Blastogenic Response | 5 - 50 µg/mL | Enhanced interferon-gamma production | [14] |
Table 2: Effect of this compound on Cytokine Production by Activated Human T-Cells (72h treatment) [15]
| Cytokine | This compound Treatment (1 mM) |
| IL-2 | Reduced |
| IFN-γ | Reduced |
| TNF-α | Reduced |
| IL-10 | Reduced |
| IL-4 | Increased |
| IL-13 | Increased |
Experimental Protocols
Lymphocyte Proliferation Assay (CFSE-Based)
This protocol is adapted from established methods to assess the effect of this compound on T-cell proliferation[4][11].
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium with 10% fetal bovine serum (FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI 1640 medium and plate in a 96-well plate at 2 x 10^5 cells/well.
-
Add your T-cell stimulus (e.g., anti-CD3/CD28 beads or PHA).
-
Add various concentrations of this compound to the treatment wells. Include a vehicle control.
-
Culture for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies for T-cell markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire data on a flow cytometer, using the FITC/GFP channel to detect CFSE fluorescence. Proliferation is indicated by sequential halving of CFSE fluorescence intensity.
-
Macrophage Phagocytosis Assay
This protocol provides a general framework for assessing the effect of this compound on macrophage phagocytosis[11][16].
-
Macrophage Preparation: Differentiate macrophages from monocytes (e.g., from PBMCs or a cell line like THP-1) using appropriate cytokines (e.g., M-CSF). Seed macrophages in a 24-well plate.
-
Labeling of Target Particles: Label target particles (e.g., E. coli, zymosan, or latex beads) with a fluorescent dye like FITC or pHrodo.
-
This compound Treatment: Treat the macrophage cultures with desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Phagocytosis:
-
Add the fluorescently labeled particles to the macrophage cultures at a specific particle-to-cell ratio.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Analysis:
-
Wash the wells thoroughly to remove non-phagocytosed particles.
-
Analyze the uptake of fluorescent particles by the macrophages using either flow cytometry or fluorescence microscopy.
-
Cytokine Secretion Assay (ELISA)
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants following this compound treatment[4].
-
Cell Culture and Treatment:
-
Plate your immune cells at the desired density.
-
Add the appropriate stimulus to induce cytokine production.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Culture for a predetermined time (e.g., 24-72 hours).
-
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add your collected supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add an enzyme-conjugated streptavidin.
-
Add the enzyme substrate and stop the reaction.
-
Read the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in dendritic cells.
Caption: Inhibitory pathways of this compound in T-cells.
References
- 1. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Concentrations of this compound required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Modulating effects of this compound (NSC-177023) on human lymphocyte response in vitro [pubmed.ncbi.nlm.nih.gov]
- 13. Immunological effects of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and bovine immunity: in vitro and in vivo effects on immune responses to herpesvirus immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static1.squarespace.com [static1.squarespace.com]
Troubleshooting background staining with Levamisole in AP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with background staining in Alkaline Phosphatase (AP) assays, with a specific focus on the use of Levamisole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in AP assays?
This compound is a potent inhibitor of most endogenous alkaline phosphatase (AP) isoenzymes, particularly those found in tissues like the kidney, liver, bone, and lymphoid tissues.[1][2] In AP-based assays, such as immunohistochemistry (IHC), endogenous AP can react with the substrate, leading to high background staining that can obscure the specific signal.[1][2][3] this compound is added to the substrate solution to block this endogenous AP activity, thereby increasing the signal-to-noise ratio.[1]
Q2: How does this compound work?
This compound hydrochloride acts as a reversible and uncompetitive inhibitor of most AP isoenzymes.[1] It selectively inhibits the non-intestinal forms of the enzyme.[4] This is advantageous because the AP enzyme conjugated to secondary antibodies for detection is often derived from calf intestine, which is not significantly affected by this compound.[1][4] This differential inhibition allows for the specific detection of the target antigen without interference from endogenous enzymes.[1][4]
Q3: Is this compound effective against all types of alkaline phosphatase?
No, this compound is not a universal inhibitor. It is highly effective against tissue non-specific alkaline phosphatase (TNAP) found in the liver, bone, and kidney.[5][6] However, it does not effectively inhibit the intestinal and placental isoenzymes of AP.[1][4][5][6]
Q4: What is the recommended concentration of this compound?
A concentration of 1 mM this compound is widely recommended and reported to be effective for inhibiting endogenous AP activity in various applications.[3][4][5] Some sources suggest a concentration of 2 mM.[7] It's important to optimize the concentration for your specific tissue and experimental conditions.
Troubleshooting Guide: High Background Staining
High background staining can be a significant problem in AP assays. The following guide addresses common causes and provides solutions, with a focus on issues related to this compound.
Problem 1: Generalized High Background Staining
| Possible Cause | Recommended Solution |
| Endogenous AP activity not completely blocked. | - Verify this compound Concentration: Ensure you are using the recommended concentration (typically 1-2 mM).[3][7] - Check this compound Stability: Prepare fresh this compound solutions. Stock solutions can be stored at -20°C for long-term use.[1] - Confirm Tissue Type: Tissues with very high endogenous AP activity (e.g., kidney, liver, intestine) may require optimization of the this compound concentration or incubation time.[2][8] - Consider Alternative Inhibitors: For tissues with this compound-resistant AP isoenzymes (like intestinal AP), consider alternatives like a 1% acetic acid block. However, be aware that acid treatment can damage some antigens.[4] |
| Issues with Primary or Secondary Antibodies. | - Titrate Antibody Concentrations: High antibody concentrations are a common cause of background staining.[7][9] Perform a titration to determine the optimal dilution. - Run a "No Primary Antibody" Control: This will help determine if the secondary antibody is binding non-specifically.[7][10] - Use Pre-adsorbed Secondary Antibodies: If the secondary antibody is cross-reacting with the tissue, use a secondary antibody that has been pre-adsorbed against the species of your sample.[7] |
| Insufficient Blocking. | - Optimize Blocking Step: Increase the blocking incubation time or try a different blocking agent. Using a serum from the same species as the secondary antibody is often recommended.[3][11] |
| Inadequate Washing. | - Increase Washing Steps: Insufficient washing can leave behind unbound antibodies, leading to high background.[3] Increase the number and duration of washes between antibody incubation steps. |
Problem 2: Non-Specific Staining in Localized Areas
| Possible Cause | Recommended Solution |
| Tissue Drying. | Ensure tissue sections remain hydrated throughout the staining procedure. Use a humidified chamber during incubations.[9] |
| Presence of Endogenous Biotin (if using a biotin-based detection system). | Tissues like the liver and kidney have high levels of endogenous biotin.[2][8] Use an avidin/biotin blocking kit to prevent non-specific binding of streptavidin-AP conjugates.[7] |
| Cross-reactivity of the primary antibody. | The primary antibody may be binding to other proteins in the tissue.[9] Ensure the antibody has been validated for your specific application and tissue. |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for AP Inhibition
| Application | Recommended Concentration | Reference(s) |
| Immunohistochemistry (IHC) | 1 mM | [3][4] |
| Immunohistochemistry (IHC) | 2 mM | [7] |
| Cell-based Assays | 1 mM | [5] |
Table 2: Efficacy of this compound on Different Alkaline Phosphatase Isoenzymes
| AP Isoenzyme | Tissue Location | Inhibition by this compound | Reference(s) |
| Tissue Non-specific (TNAP) | Liver, Bone, Kidney, Spleen | High | [1][5][6] |
| Intestinal | Intestine | Low / Insignificant | [1][4][5][6] |
| Placental | Placenta | Low / Insignificant | [1][5][6] |
Experimental Protocols
Protocol: Preparation of 100 mM this compound Stock Solution
-
Weigh: Weigh out 24.1 mg of this compound hydrochloride (MW: 240.75 g/mol ).[1]
-
Dissolve: Dissolve the powder in 1 mL of distilled water.[1]
-
Aliquot and Store: Aliquot the solution into smaller volumes and store at -20°C for long-term use. The stock solution is stable for up to 12 months under these conditions.[1]
Protocol: Incorporation of this compound in an IHC Workflow
-
Deparaffinization and Rehydration: If using formalin-fixed, paraffin-embedded (FFPE) tissues, deparaffinize and rehydrate the sections through a series of xylene and graded ethanol (B145695) washes.[1]
-
Antigen Retrieval (if necessary): Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.
-
Blocking: Incubate sections with a suitable blocking buffer (e.g., 5% normal serum in TBS) for 30-60 minutes to block non-specific antibody binding sites.[1]
-
Primary Antibody Incubation: Incubate sections with the primary antibody at its optimal dilution overnight at 4°C or for 1-2 hours at room temperature.[1]
-
Washing: Wash slides with Tris-buffered saline (TBS) (3 x 5 minutes). Note: Avoid using phosphate-buffered saline (PBS) with AP detection systems as phosphate (B84403) ions can inhibit AP activity.[12]
-
Secondary Antibody Incubation: Incubate sections with the AP-conjugated secondary antibody according to the manufacturer's instructions.[1]
-
Washing: Wash slides with TBS (3 x 5 minutes).[1]
-
Endogenous AP Inhibition and Signal Development:
-
Prepare the AP substrate-chromogen solution according to the manufacturer's instructions.
-
Add this compound from the stock solution to the substrate solution to achieve the desired final concentration (e.g., 1 mM). Mix gently.
-
Incubate the sections with this solution until the desired degree of color development is observed (typically 5-30 minutes).[1]
-
-
Stop Reaction and Counterstain: Stop the reaction by immersing the slides in distilled water or TBS.[1] Counterstain if desired.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.[1]
Visualizations
Caption: Immunohistochemistry workflow with this compound for endogenous AP inhibition.
Caption: Troubleshooting logic for high background staining in AP assays.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. qedbio.com [qedbio.com]
- 4. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bma.ch [bma.ch]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- 12. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]
Technical Support Center: Levamisole Applications in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levamisole (B84282) in cell line-based experiments. The information aims to help minimize this compound-induced cytotoxicity and troubleshoot common issues encountered in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures after treatment with this compound. What is the likely cause and how can we mitigate it?
A1: Unexpected cytotoxicity is a common issue and is often dose-dependent. High concentrations of this compound can induce apoptosis and necrosis in various cell lines.[1][2][3] The cytotoxic effects are also highly dependent on the specific cell type being studied.[4]
To minimize cytotoxicity, consider the following:
-
Dose-Response Optimization: Perform a dose-response experiment (e.g., using an MTT or Trypan Blue exclusion assay) to determine the optimal, non-toxic concentration range for your specific cell line. It is advisable to start with a low concentration range (e.g., 0.1-10 µg/mL).[1]
-
Antioxidant Co-treatment: this compound-induced apoptosis can be linked to oxidative stress.[2] Co-treatment with antioxidants such as Glutathione (GSH) or N-Acetylcysteine (NAc) has been shown to inhibit this compound-induced apoptosis in endothelial cells.[2]
-
Time-Course Experiment: The duration of this compound exposure can influence cytotoxicity. Conduct a time-course experiment to identify the optimal treatment window.[1]
Q2: Our experimental results with this compound are inconsistent, particularly regarding its immunomodulatory effects. What could be causing this variability?
A2: this compound has complex and often contradictory immunomodulatory effects that are highly context-dependent.[1] Inconsistencies can arise from several factors:
-
Cell Activation State: The effect of this compound can vary significantly depending on the activation state of the immune cells.[1] It is crucial to have a standardized and consistent cell activation protocol.
-
Dose-Dependent Biphasic Effects: this compound can exhibit biphasic effects. For instance, at lower concentrations, it may enhance T-cell responses, while at higher concentrations (e.g., 1 mM), it can suppress the proliferation of human CD4+ and CD8+ T-cells.[1][5]
-
Cytokine Profile Shifts: this compound can alter the balance of T-helper cell responses, for example, by increasing Type 1 cytokines (IFN-γ, IL-18) and suppressing Type 2 cytokines (IL-4), although opposite effects have also been reported.[1]
Q3: We have observed changes in cell morphology after this compound treatment. What is the underlying mechanism?
A3: Changes in cell morphology can be an indicator of cellular stress and the initiation of signaling pathways that influence cell shape and adhesion.[1] These morphological changes may be linked to the induction of apoptosis. It is recommended to document these changes using microscopy and investigate markers of cellular stress or apoptosis, such as caspase activation, to understand the underlying cause.[1]
Q4: What are the known off-target effects of this compound that could interfere with our experimental results?
A4: this compound has several well-documented off-target effects, including:
-
Immunomodulation: It can influence T-cell activation and proliferation and modulate cytokine production.[1]
-
Nervous System Effects: It acts as a modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]
-
Alkaline Phosphatase Inhibition: this compound is a known inhibitor of most isoforms of alkaline phosphatase (ALP), with the exception of intestinal and placental isoforms.[4]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 and optimal non-toxic concentration for your cell line. | Identification of a concentration range that minimizes cytotoxicity while retaining the desired experimental effect. |
| Oxidative stress-induced apoptosis. | Co-treat cells with antioxidants such as Glutathione (GSH) or N-Acetylcysteine (NAc). | A reduction in apoptosis and increased cell viability.[2] |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the shortest effective exposure time. | Minimized cytotoxicity by reducing the duration of treatment. |
| High sensitivity of the cell line. | Review literature for data on your specific cell line's sensitivity to this compound. Consider using a more resistant cell line if appropriate for the experimental goals. | Informed decision-making on the suitability of the cell line and experimental design. |
Issue 2: Inconsistent or Unexpected Immunomodulatory Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in the activation state of immune cells. | Standardize the cell activation protocol, including the concentration of activating agents and timing. | More consistent and reproducible immunomodulatory responses to this compound. |
| Dose-dependent effects on T-cell proliferation. | Test a wide range of this compound concentrations to characterize its effect on your specific T-cell population. | A clear understanding of whether this compound is enhancing or suppressing T-cell proliferation under your experimental conditions.[1] |
| Complex effects on cytokine production. | Perform a comprehensive cytokine profile analysis (e.g., using ELISA or multiplex assays) at different this compound concentrations and time points. | A detailed picture of how this compound is altering the cytokine milieu in your experiments.[1] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for In Vitro Studies
| Application | Cell Type | Effective Concentration Range | Reference |
| Immunomodulatory Effects | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 100 µg/mL | [4] |
| Murine Peritoneal Exudate Cells (PECs) & Porcine PBMCs | ≤ 5 µg/mL (non-cytotoxic) | [4] | |
| Anti-Cancer & Apoptosis | Human Myeloma Cell Lines (RPMI 8226, U266B1) | Cytotoxicity observed in a dose-dependent manner | [3] |
| Human Microvascular Endothelial Cells (HUVECs) | 0.5 - 5 mmol/L (induces apoptosis) | [2] |
Table 2: Effect of Antioxidants on this compound-Induced Apoptosis in HUVECs
| Treatment | Inhibition of Apoptosis | Reference |
| Glutathione (GSH) | ~50% | [2] |
| N-Acetylcysteine (NAc) | ~36% | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
Objective: To determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing T-Cell Proliferation using CFSE Staining
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Isolated T-cells or PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads)
-
This compound stock solution
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
CFSE Staining: a. Resuspend T-cells in pre-warmed PBS. b. Add CFSE to the cell suspension and incubate. c. Quench the staining reaction by adding ice-cold culture medium. d. Wash the cells multiple times with culture medium.
-
Cell Culture and Treatment: a. Resuspend CFSE-labeled cells in culture medium and plate them in a 96-well plate. b. Add the T-cell stimulus to the appropriate wells. c. Add various concentrations of this compound to the treatment wells, including a vehicle control. d. Culture for 3-5 days at 37°C in a CO2 incubator.[1]
-
Flow Cytometry Analysis: a. Harvest the cells and wash them with FACS buffer. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of CFSE. Each cell division will result in a halving of the CFSE fluorescence.
Visualizations
Caption: Workflow for determining the optimal non-toxic dose of this compound.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induced apoptosis in cultured vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effect of this compound on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Levamisole In Vivo Efficacy
Welcome to the Technical Support Center for Levamisole (B84282). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the in vivo application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anthelmintic effect?
A1: this compound acts as a cholinergic agonist, specifically targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the muscle cells of nematodes.[1][2] It binds to these receptors, causing an influx of sodium ions and leading to depolarization of the muscle membrane.[1] This results in a sustained muscle contraction and spastic paralysis, preventing the parasite from maintaining its position in the host's gastrointestinal tract. The paralyzed worms are then expelled via peristalsis.[1]
Q2: Beyond its anthelmintic properties, what other biological effects does this compound have?
A2: this compound is a well-documented immunomodulatory agent.[3][4] It can restore depressed immune function by stimulating T-cell activation and proliferation, enhancing macrophage and monocyte functions like phagocytosis and chemotaxis, and increasing neutrophil mobility.[2][5] This effect is complex and can be either immunostimulatory or immunosuppressive depending on the dose, timing of administration, and the host's immune status.[6]
Q3: We are observing high variability in the anthelmintic efficacy of this compound in our animal model. What are the potential causes?
A3: Variability in this compound's efficacy can be attributed to several factors:
-
Host Factors: The species, breed, age, and immune status of the host animal can significantly impact drug metabolism and response.[6][7][8] Pharmacokinetic profiles, including absorption, metabolism, and excretion rates, differ across species.[7][9][10]
-
Parasite Factors: The species of the parasite, its life cycle stage, and the presence of genetic resistance are critical. Immature worms may be less susceptible than adult worms.[11]
-
Drug Administration: Underdosing is a major factor that can lead to reduced efficacy and promote the development of resistance.[12] The route of administration (oral, parenteral, dermal) also affects the rate of absorption and bioavailability.[9][13]
-
Experimental Conditions: Factors such as the animal's diet and gastrointestinal transit time can alter the duration of the parasite's exposure to the drug.[14]
Q4: How can we determine if the parasites in our study have developed resistance to this compound?
A4: Anthelmintic resistance is a heritable loss of sensitivity to a drug.[12] The primary mechanism of resistance to this compound involves genetic mutations in the nAChR subunits (e.g., unc-29, unc-38, unc-63 in C. elegans), which reduces the drug's ability to bind and induce paralysis.[15][16][17] Resistance can be detected using both in vivo and in vitro methods:
-
In Vivo Method: The Fecal Egg Count Reduction Test (FECRT) is a standard method. It compares parasite egg counts in feces before and after treatment. A reduction of less than 95% when the 95% confidence interval is below 90% suggests resistance.[12]
-
In Vitro Methods: Assays like the egg hatch assay and larval development or motility tests can also be used to assess the sensitivity of parasite populations to this compound.[12]
Q5: We are using this compound as an immunomodulator and seeing inconsistent results. How can we optimize our protocol?
A5: The immunomodulatory effects of this compound are highly context-dependent.[6][18] To improve consistency:
-
Dose and Timing: The effect is dependent on the dose and timing of administration relative to the immune stimulus. Perform dose-response and time-course experiments to find the optimal window for your specific model and desired outcome.[6][18]
-
Immune Status: The drug's effect varies with the host's immune activation state. It tends to restore depressed immune function rather than boost a normal response to supra-normal levels.[2][6] Standardize the immune status of your animals before beginning experiments.
-
Cytokine Profile: this compound can shift the T-helper cell balance, often promoting a Th1 response (increased IFN-γ) while suppressing Th2 responses (decreased IL-4).[18][19] Analyze a full panel of cytokines to understand the complete immunological picture.
Troubleshooting Guides
Issue 1: Lower-than-Expected Anthelmintic Efficacy
| Possible Cause | Troubleshooting Steps |
| Underdosing | Accurately weigh each animal to calculate the correct dose. Visual estimation of weight often leads to underdosing.[12] |
| Parasite Resistance | Conduct a Fecal Egg Count Reduction Test (FECRT) to confirm resistance. If resistance is present, consider using an anthelmintic with a different mechanism of action.[12] |
| Incorrect Administration Route | Bioavailability differs between oral, injectable, and pour-on formulations.[13] Ensure you are using the appropriate route for your model and that the administration technique is correct (e.g., proper oral gavage). |
| Host Species Differences | Pharmacokinetics vary significantly between species (e.g., goats metabolize this compound faster than sheep).[10] Consult literature for species-specific dosing recommendations. Do not extrapolate doses between species. |
| Immature Parasites | The efficacy of this compound can be lower against immature larval stages compared to adult worms.[11] Time your treatment to target the most susceptible parasite stage. |
Issue 2: Unexpected Adverse Effects or Toxicity in Host Animals
| Possible Cause | Troubleshooting Steps |
| Overdose | This compound has a relatively narrow therapeutic index.[10] Re-calculate your dosage carefully. Signs of acute toxicity can include muscle tremors, hyperexcitability, and increased respiratory rate.[20] |
| Route of Administration | Intravenous administration can lead to more significant adverse effects compared to intramuscular or subcutaneous routes.[20] |
| Host Sensitivity | Individual or species-specific sensitivity can occur. Monitor animals closely after administration. Reduce the dose if non-lethal adverse effects are observed. |
| Interaction with Other Drugs | This compound can have an "Antabuse-like" effect when administered with alcohol.[5] It may also increase the effects of drugs like phenytoin (B1677684) and warfarin.[5] Review all concurrently administered compounds. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound in Different Species and Routes
| Species | Route | Dose | Cmax (Peak Concentration) | Tmax (Time to Peak) | Elimination Half-life (t1/2) | Bioavailability | Reference |
|---|---|---|---|---|---|---|---|
| Human | Oral | 150 mg (single dose) | 0.5 µg/mL | 2-4 hours | ~4 hours | N/A | [9][21] |
| Sheep | Oral | 7.5 mg/kg | Lower than goats | N/A | Longer than goats | N/A | [10] |
| Goats | Oral | 7.5 mg/kg | Higher than sheep | N/A | Shorter than sheep | N/A | [10] |
| Chukar Partridge | IV | 20 mg/kg | N/A | N/A | 1.92 hours | 100% | [20] |
| Chukar Partridge | IM | 20 mg/kg | 5.32 µg/mL | 0.25 hours | 2.94 hours | 66.16% | [20] |
| Chukar Partridge | SC | 20 mg/kg | 4.65 µg/mL | 0.25 hours | 2.97 hours | 58.48% |[20] |
Table 2: Recommended Therapeutic Doses for Anthelmintic Use
| Animal Species | Maximum Recommended Dose | Reference |
|---|---|---|
| Cattle | 8 mg/kg | [22] |
| Sheep | 8 mg/kg | [22] |
| Goats | 8 mg/kg | [22] |
| Swine | 8 mg/kg | [22] |
| Chickens | 36 mg/kg | [22] |
| Humans (for Ascariasis) | 2.5 - 3 mg/kg (single dose) |[5] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT) for In Vivo Efficacy
This protocol is adapted from the general guidelines for determining anthelmintic resistance.[12]
-
Animal Selection: Select a group of at least 15 animals for the treatment group and 15 for the control group. Animals should have a sufficient parasite burden (e.g., >150 eggs per gram of feces).
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Quantify Fecal Eggs: Use a standardized technique (e.g., McMaster counting technique) to determine the number of parasite eggs per gram (EPG) for each animal.
-
Treatment: Administer this compound to the treatment group at the recommended dose. The control group should receive a placebo or no treatment. Ensure accurate dosing based on individual animal weights.
-
Post-Treatment Sampling: Collect individual fecal samples again from all animals 7 days after treatment for this compound.[12]
-
Quantify Post-Treatment Fecal Eggs: Repeat the EPG count for all samples.
-
Calculate Reduction: Calculate the percentage reduction in fecal egg count for the treatment group compared to the control group using the formula: % Reduction = (1 - (T2 / T1) * (C1 / C2)) * 100 Where: T1 and T2 are the mean EPG for the treatment group before and after treatment, and C1 and C2 are the mean EPG for the control group at the same time points.
-
Interpretation: A reduction of <95% with a lower 95% confidence limit of ≤90% is indicative of resistance.[12]
Protocol 2: Preparation and Administration of this compound for In Vivo Mouse Studies
This protocol provides a general guideline for preparing and administering this compound for immunological or other studies in mice.[23]
-
Materials:
-
This compound hydrochloride (powder)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge for IP injection)
-
-
Solution Preparation: a. Calculate the required amount of this compound HCl based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the mice. b. Weigh the powder accurately and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile PBS to achieve the desired final concentration (e.g., 1 mg/mL). d. Vortex until the powder is completely dissolved. e. Draw the solution into a sterile syringe, attach a 0.22 µm filter, and push the solution through the filter into a new sterile tube to ensure sterility.[23]
-
Intraperitoneal (IP) Administration: a. Draw the calculated volume of the sterile this compound solution into the injection syringe. b. Gently restrain the mouse, positioning it on its back with the head tilted slightly down. c. Locate the injection site in the lower abdominal quadrant, avoiding the midline. d. Insert the needle at a 15-30 degree angle into the peritoneal cavity. e. Aspirate slightly to ensure a blood vessel or organ has not been punctured. f. Inject the solution slowly and steadily. g. Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.[23]
Visualizations
Caption: Anthelmintic mechanism of this compound on nematode nAChRs.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Key factors influencing this compound in vivo efficacy.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. The general immunopharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. parasite-journal.org [parasite-journal.org]
- 9. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of this compound-oxyclozanide combination in sheep and goats following per os administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound resistance in Haemonchus contortus selected at different stages of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. fao.org [fao.org]
- 14. Is anthelmintic resistance a concern for the control of human soil-transmitted helminths? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 697. This compound (WHO Food Additives Series 27) [inchem.org]
- 22. fao.org [fao.org]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Levamisole Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Levamisole (B84282) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability under various conditions.
Troubleshooting Guide
Encountering issues with your this compound solutions? This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency in Solution | High pH: this compound degrades rapidly in neutral to alkaline conditions. | Adjust the pH of your solution to an acidic range (pH 2-5). Use a suitable buffer system (e.g., citrate (B86180), acetate) to maintain the desired pH. |
| Elevated Temperature: Storage at room temperature or higher accelerates degradation. | Store this compound solutions at refrigerated temperatures (2-8°C). For long-term storage, consider frozen storage (-20°C or below), after verifying stability in your specific buffer. | |
| Light Exposure: Although specific quantitative data is limited, many pharmaceuticals are sensitive to light. | Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | |
| Precipitate Formation | Solubility Issues: Exceeding the solubility limit of this compound in the chosen solvent. | Ensure the concentration of this compound does not exceed its solubility in the aqueous medium. This compound hydrochloride has high water solubility. |
| Degradation Products: Some degradation products may have lower solubility. | Follow the recommended storage conditions (acidic pH, low temperature, protection from light) to minimize degradation and the formation of insoluble byproducts. | |
| Discoloration of Solution | Oxidation/Degradation: The formation of chromophoric degradation products. | While the use of specific antioxidants for this compound is not well-documented, ensuring solutions are prepared with high-purity water and stored under inert gas (e.g., nitrogen) can minimize oxidative degradation. Storing at low temperatures and protecting from light is also crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound aqueous solutions?
A1: this compound is most stable in acidic conditions. Studies have shown that decomposition is at a minimum at pH 2.[1][2] The rate of degradation increases significantly as the pH becomes neutral and alkaline, with the degradation at pH 8 being about 70 times faster than at pH 2 when stored at 100°C.[1][2] For practical purposes, maintaining a pH between 3 and 5 is recommended for enhanced stability.
Q2: How does temperature affect the stability of this compound solutions?
A2: Higher temperatures significantly accelerate the degradation of this compound. Solutions are more stable when refrigerated (e.g., 4°C) compared to room temperature (e.g., 23°C).[3][4][5] For instance, an oral solution prepared from this compound powder was stable for at least 90 days at both 4°C and 23°C, while a solution made from tablets was stable for at least 90 days at 4°C but only for 15 days at 23°C.[3][4][5]
Q3: Should I be concerned about the photostability of this compound solutions?
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: There is limited information on the use of specific antioxidants to prevent this compound degradation. One study has suggested that this compound may even act as a pro-oxidant under certain conditions. Therefore, the routine addition of antioxidants is not a standard recommendation. The primary strategies for preventing degradation are controlling pH, temperature, and exposure to light.
Q5: What are the main degradation products of this compound in aqueous solutions?
A5: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the thiazolidine (B150603) ring. This leads to the formation of several degradation products.
Data Presentation
The following tables summarize the quantitative data on this compound stability in aqueous solutions.
Table 1: Stability of this compound Oral Solutions (25 mg/mL) Prepared from Powder and Tablets [3][4][5]
| Formulation | Storage Temperature | Initial pH | % Initial Concentration Remaining |
| Day 15 | |||
| From Powder | 4°C | 5.30 | >99% |
| 23°C | 5.30 | >99% | |
| From Tablets | 4°C | 4.55 | >99% |
| 23°C | 4.55 | <95% |
Table 2: Effect of pH and Temperature on this compound Degradation (Qualitative) [1][2]
| pH | Temperature | Relative Rate of Decomposition |
| 2 | 100°C | Minimum |
| 4 | 100°C | - |
| 8 | 100°C | ~70-fold increase compared to pH 2 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of a prepared this compound aqueous solution.
-
Solution Preparation:
-
Accurately weigh a known amount of this compound hydrochloride.
-
Dissolve it in a pre-determined volume of high-purity water or an appropriate buffer solution (e.g., 0.1 M citrate buffer) to achieve the desired concentration.
-
Adjust the pH of the solution to the target value using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Filter the solution through a 0.22 µm filter into a clean container.
-
-
Sample Storage:
-
Aliquot the solution into multiple amber glass vials to minimize headspace and protect from light.
-
Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
-
Include a control set of vials stored at a reference temperature (e.g., -20°C) where degradation is expected to be minimal.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), retrieve vials from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The analytical method should be able to separate the intact this compound from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
A common stability criterion is the retention of at least 90% of the initial concentration.
-
Monitor for any changes in physical appearance, such as color change or precipitate formation.
-
Visualizations
Caption: this compound Degradation Pathway.
Caption: Experimental Workflow for Stability Testing.
References
- 1. This compound: its stability in aqueous solutions at elevated temperatures. Part II. An assay specific for this compound and applicable to stability studies - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. This compound: its stability in aqueous solutions at elevated temperatures. Part II. An assay specific for this compound and applicable to stability studies - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. scialert.net [scialert.net]
- 4. scispace.com [scispace.com]
- 5. This compound-a Toxic Adulterant in Illicit Drug Preparations: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in C. elegans Levamisole Response
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in Caenorhabditis elegans' response to the anthelmintic drug Levamisole (B84282). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to ensure more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in C. elegans?
This compound is a cholinergic agonist that specifically targets the this compound-sensitive acetylcholine (B1216132) receptors (L-AChRs) on the body wall muscles of nematodes.[1][2][3][4] The binding of this compound to these receptors causes the ion channels to open, leading to prolonged muscle contraction and subsequent spastic paralysis of the worm.[5] There are two main classes of ionotropic AChRs at the C. elegans neuromuscular junction (NMJ): L-AChRs, which are sensitive to this compound, and N-AChRs, which are activated by nicotine (B1678760) but not this compound.[1]
Q2: Why am I observing significant variability in paralysis times between experiments?
Variability in paralysis times can stem from several factors, including:
-
Genetic Background: Different wild-type strains of C. elegans exhibit natural genetic variation that can influence their susceptibility to this compound.[5] Additionally, mutations in genes encoding L-AChR subunits or proteins involved in receptor trafficking and clustering can lead to resistance or hypersensitivity.[1][3][6]
-
Experimental Conditions: The type of assay used (liquid vs. plate-based) can affect the concentration of this compound required and the time to paralysis.[1] Temperature, the composition of the media, and the developmental stage of the worms can also introduce variability.
-
Animal Synchronization: Poorly synchronized worm populations will have a mix of developmental stages, which can respond differently to the drug.
-
This compound Stock: Improperly stored or prepared this compound solutions can lose potency over time.
Q3: What are the key genes that influence this compound sensitivity?
Mutations in a number of genes have been shown to confer resistance or hypersensitivity to this compound. These primarily involve components of the L-AChR and associated proteins.
-
L-AChR Subunits: Genes such as unc-29, unc-38, unc-63, lev-1, and lev-8 encode for the subunits of the L-AChR.[2][5][7][8] Mutations in these genes are a common cause of this compound resistance.[6][9]
-
Receptor Trafficking and Clustering: Genes like lev-10 are crucial for the proper clustering of L-AChRs at the synapse.[3]
-
GABAergic Signaling: As GABAergic motor neurons provide inhibitory input to the body wall muscles, mutations in genes related to GABA signaling, such as the GABA-A receptor gene unc-49, can lead to this compound hypersensitivity.[1][3]
Q4: Can environmental factors or diet affect the outcome of my this compound assay?
Yes, environmental and dietary factors can influence drug efficacy in C. elegans. The bacterial food source can potentially interact with the drug.[10] Additionally, the physical environment, such as the viscosity of the medium, can alter drug exposure and the worm's behavior.[10] Factors like temperature and osmotic stress can also impact the worm's physiology and response to this compound.[11]
Troubleshooting Guides
Issue 1: High variability in paralysis time for wild-type (N2) worms.
| Potential Cause | Troubleshooting Step |
| Inconsistent Worm Age | Ensure a tightly synchronized population of worms. Use a consistent developmental stage for all assays (e.g., L4 or young adult). |
| Assay Conditions | Standardize the assay protocol. Use the same type of assay (liquid or plate), media, temperature, and this compound concentration for all experiments. For liquid assays, ensure consistent well volume and worm density. |
| This compound Solution | Prepare fresh this compound stock solutions regularly and store them at -20°C.[3] Avoid repeated freeze-thaw cycles. |
| Bacterial Lawn | Ensure a consistent and even bacterial lawn on plates, as this can affect drug ingestion. For liquid assays, the presence and concentration of bacteria should be controlled. |
| Observer Bias | Have multiple individuals score paralysis, or use an automated tracking system to standardize the measurement of movement. |
Issue 2: Expected this compound-resistant mutants are not showing resistance.
| Potential Cause | Incorrect Mutant Strain | Troubleshooting Step |
| Incorrect Mutant Strain | Verify the genotype of the strain through PCR or sequencing. Ensure the strain has not been contaminated. | |
| Assay Sensitivity | The concentration of this compound may be too high, masking subtle resistance. Perform a dose-response curve to determine the optimal concentration for differentiating between wild-type and resistant mutants. | |
| Compensatory Mutations | The strain may have acquired suppressor mutations. If possible, obtain the strain from a reliable source like the Caenorhabditis Genetics Center (CGC). |
Issue 3: Worms are crawling off the plate during the assay.
| Potential Cause | Troubleshooting Step |
| Agar (B569324) Dryness | Ensure NGM plates are not too dry. |
| Worm Behavior | A ring of 100 mM copper sulfate (B86663) can be added around the edge of the plate to prevent worms from leaving the agar surface. |
Quantitative Data Summary
Table 1: EC50 Values for this compound-induced Paralysis in Different C. elegans Strains
| Strain | Genotype | EC50 (µM) | Fold Resistance (relative to Wild-type) |
| Wild-type (N2) | Wild-type | 9 | 1 |
| lev-8 mutant | lev-8 knockout | 40 | 4.4 |
Data extracted from motility assays.[12]
Table 2: Time to Paralysis in Liquid this compound Assay (0.4 mM)
| Strain | Genotype | Phenotype | Time to 50% Paralysis (minutes) |
| Wild-type (N2) | Wild-type | Normal | ~20 |
| unc-29 | L-AChR subunit mutant | Resistant | > 60 |
| lev-10 | L-AChR clustering mutant | Resistant | > 60 |
| unc-49 | GABA-A receptor mutant | Hypersensitive | < 15 |
Data are approximate and based on graphical representations from liquid swim assays.[1][3]
Experimental Protocols
This compound Sensitivity Assay (Liquid-based)
This protocol is adapted from a high-throughput method for assessing this compound sensitivity in 24-well plates.[1][3]
Materials:
-
24-well NGM plates
-
OP50 E. coli culture
-
Synchronized L1 stage C. elegans
-
M9 buffer
-
100 mM this compound hydrochloride stock solution in water (store at -20°C)
-
Working solution of 0.4 mM this compound in M9 buffer
Procedure:
-
Plate Preparation: Pour 2 mL of NGM into each well of a 24-well plate and let them dry for 2 days. Seed each well with 30 µL of OP50 culture and allow it to grow overnight.[3]
-
Worm Plating: Synchronize worms by bleaching. Pipette approximately 20-30 synchronized L1 worms into each well.[3]
-
Growth: Incubate the plates for 3 days at 20°C, or until the worms reach the young adult stage.[3]
-
Assay:
-
Prepare a fresh 0.4 mM this compound solution in M9 buffer.
-
Add 1 mL of the 0.4 mM this compound solution to each well.[1]
-
Immediately begin scoring the number of moving worms in each well every 5 minutes for up to 60 minutes.[3] A worm is considered paralyzed if it does not complete at least one body bend.[1]
-
-
Data Analysis: For each time point, calculate the percentage of paralyzed worms. Plot the percentage of paralyzed worms against time to generate paralysis curves.
Visualizations
Caption: this compound signaling pathway at the C. elegans neuromuscular junction.
Caption: Troubleshooting workflow for inconsistent this compound response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pnas.org [pnas.org]
- 3. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains | PLOS Pathogens [journals.plos.org]
- 6. The genetics of this compound resistance in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Caenorhabditis elegans this compound Resistance Geneslev-1, unc-29, and unc-38 Encode Functional Nicotinic Acetylcholine Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dietary and environmental factors have opposite AhR-dependent effects on C. elegans healthspan | Aging [aging-us.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative Alkaline Phosphatase Inhibitors to Levamisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative inhibitors of alkaline phosphatase (ALP) to the widely used inhibitor, Levamisole. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs, with a focus on potency, selectivity, and mechanism of action.
Introduction to Alkaline Phosphatase and its Inhibition
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH. In humans, four main isozymes exist: tissue-nonspecific ALP (TNAP), which is found in liver, bone, and kidney, and the tissue-specific intestinal (IAP), placental (PLAP), and germ cell (GCAP) ALPs. The dysregulation of ALP activity is associated with various diseases, including bone disorders, vascular calcification, and cancer, making ALP a significant therapeutic target.
This compound is a well-established uncompetitive inhibitor of most mammalian ALP isoenzymes, showing strong inhibition of TNAP while having a weaker effect on IAP and PLAP.[1][2] However, the search for alternative inhibitors with improved potency, selectivity, or different mechanisms of action is an active area of research. This guide explores several key alternatives to this compound.
Quantitative Comparison of Alkaline Phosphatase Inhibitors
The following table summarizes the inhibitory potency (IC50 and Kᵢ values) and mechanism of action of this compound and its alternatives against different ALP isoenzymes. It is important to note that these values are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions (e.g., pH, substrate concentration, enzyme source).
| Inhibitor | Target Isoenzyme(s) | IC50 (µM) | Kᵢ (µM) | Mechanism of Action | Selectivity Profile |
| This compound | TNAP, Liver, Bone, Kidney ALP | 10-70[3] | 16[4] | Uncompetitive[1][2] | High for TNAP; weak for IAP and PLAP[1][2] |
| L-p-Bromotetramisole | Non-specific ALP | Lower than this compound[5] | 2.8 | Uncompetitive | Similar to this compound, potent inhibitor of non-intestinal ALP[6] |
| Aryl Sulfonamides (e.g., SBI-425) | TNAP | 0.016[7] | - | Uncompetitive | Highly selective for TNAP over IAP and PLAP[7][8] |
| Aryl Sulfonamides (e.g., DS-1211) | TNAP | 0.0034 | - | Uncompetitive | Highly selective for TNAP over IAP and PLAP (over 3-orders of magnitude)[9] |
| Theophylline (B1681296) | Liver, Bone ALP | ~99[1] | 126[10] | Uncompetitive[1] | Stronger for liver/bone ALP; less for intestinal and placental ALP[11] |
| L-Phenylalanine | IAP, PLAP | Varies | 1100 (1.1 mM) for CIAP[12] | Uncompetitive[13] | Preferentially inhibits IAP and PLAP over TNAP[1] |
| Sodium Orthovanadate | Broad-spectrum phosphatases | ~10[1] | < 1[14] | Competitive[14] | Broad-spectrum, not selective for ALP isoenzymes[1] |
Detailed Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of inhibitor potency. The following is a detailed methodology for a typical in vitro colorimetric alkaline phosphatase inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol: Colorimetric Assay for Alkaline Phosphatase Inhibition using pNPP
1. Principle:
Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP), a colorless substrate, to p-nitrophenol (pNP) and inorganic phosphate. The product, pNP, is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to the ALP activity, and the reduction in this rate in the presence of an inhibitor is used to determine the inhibitor's potency.
2. Materials:
-
Purified alkaline phosphatase isoenzyme (e.g., human recombinant TNAP, IAP, or PLAP)
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)
-
Test Inhibitor: Stock solution in a suitable solvent (e.g., DMSO or water)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C (or desired temperature)
-
Stop Solution (optional, for endpoint assays): 3 M NaOH
3. Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test inhibitor in the Assay Buffer at various concentrations (e.g., 10-point, 2-fold serial dilution).
-
Prepare a working solution of the ALP enzyme in the Assay Buffer. The final concentration should be chosen to yield a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the following:
-
Test wells: A fixed volume of the ALP enzyme solution and the corresponding dilution of the test inhibitor.
-
Control wells (no inhibitor): The same volume of ALP enzyme solution and an equal volume of Assay Buffer (or solvent control if the inhibitor is dissolved in an organic solvent).
-
Blank wells: Assay Buffer only (to measure background absorbance).
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Kinetic Assay (recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding the Stop Solution. Measure the final absorbance at 405 nm.
-
4. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, uncompetitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (pNPP) and the inhibitor. The data can then be analyzed using kinetic models such as Lineweaver-Burk or Dixon plots.
Visualizing Pathways and Workflows
Signaling Pathway of TNAP in Vascular Calcification
Tissue-nonspecific alkaline phosphatase plays a crucial role in vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. The following diagram illustrates this pathway.
Caption: Role of TNAP in promoting vascular calcification by hydrolyzing PPi.
Experimental Workflow for ALP Inhibition Assay
The following diagram outlines a generalized workflow for determining the IC50 value of an alkaline phosphatase inhibitor.
Caption: Generalized workflow for determining the IC50 of ALP inhibitors.
Conclusion
While this compound remains a valuable and widely used inhibitor of tissue-nonspecific alkaline phosphatase, several alternatives offer distinct advantages for specific research applications.
-
L-p-Bromotetramisole appears to be a more potent analog of this compound with a similar selectivity profile.
-
Aryl sulfonamides , such as SBI-425 and DS-1211, represent a class of highly potent and exceptionally selective inhibitors of TNAP, making them excellent tools for studies requiring specific targeting of this isoenzyme.
-
Theophylline is a less potent inhibitor than this compound but can be used to differentiate between liver/bone and intestinal/placental ALP activity.
-
L-Phenylalanine is a classic example of an isoenzyme-specific inhibitor, preferentially targeting IAP and PLAP, which is useful for distinguishing their activity from that of TNAP.
-
Sodium Orthovanadate is a potent, broad-spectrum phosphatase inhibitor with a competitive mechanism of action, but it lacks selectivity for ALP isoenzymes.
The choice of an appropriate inhibitor will depend on the specific experimental goals, including the required potency, the need for isoenzyme selectivity, and the desired mechanism of action. The experimental protocols and workflows provided in this guide offer a foundation for the rigorous evaluation and comparison of these and other novel alkaline phosphatase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of tissue-nonspecific alkaline phosphatase: design, synthesis, kinetics, biomineralization and cellular tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Pharmacological Profiles of DS‐1211, a Novel Potent, Selective, and Orally Bioavailable Tissue‐Nonspecific Alkaline Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential theophylline inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of the inhibition of serum alkaline phosphatase by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Kinetic study on inhibition effects of dansyl-L-phenylalanine and L-phenylalanine on calf intestinal alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uwec.edu [chem.uwec.edu]
- 14. Inhibition of human alkaline phosphatases by vanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating T-Cell Stimulation: A Comparative Guide to Levamisole and Other Immunomodulators
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulators on T-cell stimulation is paramount. This guide provides an objective comparison of Levamisole (B84282) against other key immunomodulators, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection and application of these agents in a research context.
This compound, a synthetic imidothiazole derivative, has a complex and multifaceted history as an immunomodulatory agent. Initially developed as an anthelmintic, its effects on the immune system have been the subject of extensive research, revealing a dual nature: it can act as both an immunostimulant and an immunosuppressant. This context-dependent activity is influenced by factors such as dosage, the patient's immune status, and the specific immune cell type being targeted[1][2][3]. This guide will delve into the mechanisms of this compound and compare its T-cell stimulating and modulating properties with other well-known immunomodulators, including Isoprinosine, Muramyl dipeptide, and Thymosin alpha 1.
Comparative Analysis of T-Cell Proliferation
The proliferation of T-lymphocytes is a cornerstone of the adaptive immune response. The ability of an immunomodulator to influence this process is a critical measure of its efficacy. The following table summarizes quantitative data from studies assessing the impact of this compound and other immunomodulators on T-cell proliferation.
| Immunomodulator | Concentration | Cell Type | Stimulation Method | Proliferation Effect | Reference |
| This compound | 25 ng/mL - 25 µg/mL | Human lymphocytes from colorectal cancer patients | Antigen (PPD) | Significant augmentation | [4] |
| This compound | 25 µg/mL - 100 µg/mL | Human lymphocytes from colorectal cancer patients | Mitogen (PHA, SEB) | Inhibition | [4] |
| This compound | 8 µg/mL, 40 µg/mL, 200 µg/ml | Human CD4+CD25- T cells | Anti-CD3/28 antibodies | Significant suppression | [5] |
| Isoprinosine | Not specified | Artificially reared neonatal pig lymphocytes | Mitogen (PHA, Con A, PWM) | Enhanced response | |
| Isoprinosine | Not specified | Human lymphocytes | Mitogen (PHA) | Augmented proliferation | [6] |
| Muramyl dipeptide | Not specified | Murine lymphocytes | Mitogen (PHA) | No direct effect on lymphocyte proliferation | [6] |
| Thymosin alpha 1 | Not specified | Animal studies | Not specified | No effect on T-lymphocyte proliferation | [7] |
Comparative Analysis of Cytokine Production
Immunomodulators exert significant control over the immune response by modulating the production of cytokines, the signaling molecules of the immune system. The profile of cytokines induced can determine the nature of the T-cell response, for instance, skewing towards a Th1 (pro-inflammatory) or Th2 (anti-inflammatory/allergic) phenotype.
| Immunomodulator | Concentration | Cell Type | Key Cytokine Changes | Reference |
| This compound | 1 µM | Human monocyte-derived dendritic cells (co-cultured with T-cells) | ↑ IFN-γ, ↑ IL-12, ↑ IL-10 | [8] |
| This compound | 1 mM | Human T-cells | ↓ IL-2, ↓ TNF-α, ↓ IFN-γ, ↑ IL-4, ↑ IL-13 | [9] |
| Isoprinosine | Not specified | Not specified | Induces Th1 response with elevated IL-2 and IFN-γ | |
| Muramyl dipeptide | Not specified | Human blood monocytes | Synergistic with IFN-γ to induce cytotoxicity; enhances TNF-α production | [10][11] |
| Thymosin alpha 1 | 1 µg/mL | Human PBMCs from gastric carcinoma patients | ↑ IL-1β, ↑ TNF-α | [7] |
| Thymosin alpha 1 | Not specified | In various studies | ↑ IL-2, ↑ IFN-α, ↑ IFN-γ, ↑ IL-10, ↑ IL-12 | [12] |
Signaling Pathways in T-Cell Modulation
The diverse effects of these immunomodulators stem from their distinct interactions with cellular signaling pathways. This compound's contradictory effects can be partially explained by its engagement of different pathways depending on the cellular context and concentration.
This compound's Dual Signaling Pathways
At lower concentrations, this compound can act as an immunostimulant, particularly on dendritic cells (DCs). It has been shown to engage Toll-like receptor 2 (TLR2) on DCs, leading to the activation of NF-κB and MAPK signaling pathways (ERK1/2 and JNK). This results in DC maturation and the production of IL-12, which in turn promotes a Th1-type T-cell response characterized by IFN-γ secretion[8].
Conversely, at higher concentrations, this compound has been demonstrated to have a direct immunosuppressive effect on T-cells. This is mediated through the induction of a p53-dependent DNA damage response, leading to a mid-S phase cell cycle arrest and increased Fas-mediated apoptosis[9][13]. Furthermore, it has been shown to suppress T-cell proliferation by regulating the JAK/STAT and TLR signaling pathways[5].
Signaling Pathways of Other Immunomodulators
Other immunomodulators stimulate T-cells through distinct receptor systems and downstream cascades.
-
Isoprinosine (Inosine Pranobex): This agent is thought to enhance the natural immune response of lymphocytes. It promotes T-lymphocyte proliferation and differentiation, partly by increasing the production of IL-2.
-
Muramyl Dipeptide (MDP): As a component of bacterial cell walls, MDP is recognized by the intracellular pattern recognition receptor NOD2. This interaction triggers the activation of NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines that can indirectly influence T-cell responses[14][15].
-
Thymosin alpha 1: This peptide hormone interacts with Toll-like receptors (TLRs) on myeloid and plasmacytoid dendritic cells. This engagement stimulates signaling pathways that lead to the production of various cytokines, including IL-2 and IFN-γ, which are critical for T-cell maturation and activation[12][16].
Experimental Protocols
Reproducibility and standardization are crucial in immunological research. Below are detailed methodologies for key experiments cited in this guide.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by labeling them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CFSE staining solution (e.g., 5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
Immunomodulator of interest (e.g., this compound)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
CFSE Staining: Resuspend the cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add an equal volume of cold complete RPMI-1640 medium containing 10% FBS to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete medium to remove excess CFSE.
-
Cell Culture: Resuspend the stained cells in complete medium and plate in a 96-well plate at a density of 2x10^5 cells/well.
-
Stimulation: Add the T-cell mitogen or antigen to the appropriate wells. Add the immunomodulator at various concentrations to be tested. Include unstimulated and vehicle controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the visualization of distinct generations of proliferating cells.
References
- 1. Immunomodulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdvets.org [bdvets.org]
- 3. benchchem.com [benchchem.com]
- 4. The immunomodulatory effect of this compound is influenced by postoperative changes and type of lymphocyte stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of isoprinosine, this compound, muramyl dipeptide, and SM1213 on lymphocyte and macrophage function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the priming effect of human interferon-gamma, -alpha, and -beta on synergism with muramyl dipeptide analog for anti-tumor expression of human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential role of interferon-gamma in the potentiating effect of muramyl peptides for enhanced responses to lipopolysaccharide in mice: effect of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Proliferative Effects of Levamisole on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Levamisole (B84282) and its alternatives on various cancer cell lines. The information presented herein is a synthesis of experimental data from multiple studies, intended to offer a clear perspective on the current state of research into this compound's potential as an anti-cancer agent.
Introduction
This compound, an imidazothiazole derivative, has a well-established history as an anthelmintic drug. Its journey into oncology began with its use as an immunomodulatory agent, often in combination with 5-fluorouracil (B62378) (5-FU) for the treatment of colon cancer.[1][2] While its efficacy in this context is often attributed to the enhancement of the host's immune response, a growing body of research has investigated its direct anti-proliferative effects on cancer cells.[2][3] This has revealed a complex and sometimes contradictory profile, with demonstrable cytotoxic effects in some cancer cell lines and a notable lack of direct activity in others.[1][2][4]
This guide will compare the in vitro anti-proliferative activity of this compound with two key alternatives: the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and a novel this compound derivative (4a) , which has shown enhanced potency.
Comparative Efficacy: Quantitative Data
The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the reported IC50 values for this compound, its derivative 4a, and 5-FU across various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay | Incubation Time | Reference |
| This compound | RPMI 8226 | Multiple Myeloma | Not explicitly stated, but significant inhibition at 1000-2500 µM | MTT & Trypan Blue | 48 & 72 hours | [5] |
| U266B1 | Multiple Myeloma | Not explicitly stated, but significant inhibition at 1000-2500 µM | MTT & Trypan Blue | 48 & 72 hours | [5] | |
| CEM | Leukemia | Low sensitivity | MTT | Not Stated | [1] | |
| EAC | Breast Cancer | Insensitive at concentrations tested | Trypan Blue | 48 & 72 hours | [1] | |
| COLO-205 | Colon Cancer | Not reached (even at millimolar doses) | MTT | 2-3 days | [4] | |
| HT-29 | Colon Cancer | Not reached (even at millimolar doses) | MTT | 2-3 days | [4] |
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay | Incubation Time | Reference |
| This compound Derivative (4a) | CEM | Leukemia | 5 | Trypan Blue & MTT | 48 hours | [1] |
| K562 | Leukemia | 70 | Trypan Blue & MTT | 48 hours | [1] | |
| Nalm6 | Leukemia | 10 | Trypan Blue & MTT | 48 hours | [1] | |
| REH | Leukemia | 8 | Trypan Blue & MTT | 48 hours | [1] | |
| EAC | Breast Cancer | 33 | Trypan Blue & MTT | 48 hours | [1] |
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Assay | Incubation Time | Reference |
| 5-Fluorouracil (5-FU) | COLO-205 | Colon Cancer | 3.2 | MTT | 2-3 days | [4] |
| HT-29 | Colon Cancer | 13 | MTT | 2-3 days | [4] | |
| HCT 116 | Colon Cancer | 185 (1 day), 11.3 (3 days), 1.48 (5 days) | MTT | 1, 3, & 5 days | [6] | |
| HT-29 | Colon Cancer | 11.25 (5 days) | MTT | 5 days | [6] | |
| SW620 | Colon Cancer | ~100 (equivalent to 13 µg/ml) | MTT | 48 hours | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the anti-proliferative effects of this compound and its alternatives.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Drug Treatment: Serial dilutions of this compound, 5-FU, or the this compound derivative 4a are prepared in complete medium. The culture medium is removed from the wells and replaced with 100 µL of the drug-containing medium. Control wells containing medium with the vehicle (e.g., DMSO or sterile water) and medium alone (blank) are also included.[1][8]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5][8]
-
MTT Addition and Solubilization: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. The medium is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[8]
2. Trypan Blue Dye Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the integrity of the cell membrane.
-
Cell Preparation: Cells are cultured and treated with the test compounds as described for the MTT assay. For adherent cells, they are first detached using trypsin.[1][8]
-
Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue solution and incubated for approximately 3 minutes at room temperature.[8]
-
Cell Counting: The mixture is loaded onto a hemocytometer, and the number of viable (unstained) and non-viable (blue) cells are counted under a microscope.[8]
-
Viability Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.
Apoptosis Assays
1. DNA Fragmentation Assay
Apoptosis is often characterized by the cleavage of genomic DNA into internucleosomal fragments.
-
Cell Treatment and DNA Extraction: Myeloma cell lines (RPMI 8226 and U266B1) are treated with 1.0 mM this compound for 48 and 72 hours. DNA is then isolated from the treated and untreated control cells.[5]
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA is run on an agarose gel. The presence of a "ladder-like" pattern of DNA fragments indicates apoptosis.[5]
2. Measurement of Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Myeloma cells are treated with this compound, and cell lysates are prepared.[2]
-
Enzymatic Reaction: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3.[2]
-
Detection: The cleavage of the substrate by active caspase-3 results in a color change or fluorescence, which is quantified using a spectrophotometer or fluorometer. The level of caspase-3 activity is indicative of the extent of apoptosis.[2]
3. Western Blot Analysis for Apoptotic Proteins
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling cascade.
-
Protein Extraction and Quantification: Cells are treated with the test compounds, and total protein is extracted. The protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins of interest (e.g., p53, FAS, FAS-L, cleaved caspase-8, cytochrome c, t-BID, BAX). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effect of this compound, when observed, appears to be mediated primarily through the induction of apoptosis. In contrast, its derivative, 4a, demonstrates a more potent and direct cytotoxic effect. 5-FU, a classic antimetabolite, inhibits cell proliferation by interfering with DNA synthesis.
This compound-Induced Apoptosis in Multiple Myeloma
In human multiple myeloma cell lines (RPMI 8226 and U266B1), this compound has been shown to induce apoptosis through a mechanism that involves both the intrinsic and extrinsic pathways.[2] Key events include:
-
Increased DNA fragmentation. [5]
-
Release of cytochrome c from the mitochondria into the cytoplasm , a hallmark of the intrinsic apoptotic pathway.[2]
-
Activation of caspase-3 , a key executioner caspase.[2]
Caption: Proposed intrinsic apoptotic pathway induced by this compound in multiple myeloma cells.
Apoptotic Pathway of this compound Derivative 4a
The novel this compound derivative, 4a, has been shown to be a more potent inducer of apoptosis, primarily through the extrinsic or death receptor-mediated pathway.[1] Key molecular events include:
-
Generation of Reactive Oxygen Species (ROS). [9]
-
Upregulation of the tumor suppressor protein p53. [9]
-
Increased expression of death receptor signaling proteins , including FAS, FAS-L, and FADD.[9]
-
Cleavage and activation of caspase-8 , the initiator caspase in the extrinsic pathway.[9]
-
Upregulation of pro-apoptotic proteins t-BID and BAX. [9]
Caption: Extrinsic apoptotic pathway initiated by this compound derivative 4a.
The Dual Role of this compound: Direct Cytotoxicity vs. Immunomodulation
A critical point of discussion in the literature is whether the clinical anti-cancer benefits of this compound stem from direct cytotoxic effects on tumor cells or from its well-documented immunomodulatory properties.
-
Direct Anti-proliferative Effects: As detailed above, high concentrations of this compound have demonstrated direct anti-proliferative and pro-apoptotic effects in certain cancer cell lines, most notably multiple myeloma.[2][5]
-
Immunomodulatory Effects: In the context of colon cancer, where this compound has been used in combination with 5-FU, in vitro studies have often failed to show a direct cytotoxic effect.[4] In fact, some research suggests an antagonistic relationship where this compound can inhibit the S-phase accumulation induced by 5-FU.[4] This has led to the hypothesis that in these cases, this compound's efficacy is primarily due to its ability to restore depressed immune function, including enhancing T-cell activation and proliferation and improving the function of monocytes and macrophages.[3]
-
Anti-Angiogenic Effects: Furthermore, some studies suggest that this compound may exert its anti-tumor effects by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[10]
Caption: The dual mechanisms of this compound's anti-cancer activity.
Conclusion
The validation of this compound's anti-proliferative effect on cancer cells presents a nuanced picture. In certain hematological malignancies like multiple myeloma, there is evidence for a direct, albeit at high concentrations, pro-apoptotic effect. In contrast, for solid tumors such as colon cancer, its clinical benefit in combination therapies like with 5-FU is more likely attributable to its immunomodulatory properties rather than direct cytotoxicity.
The development of this compound derivatives, such as compound 4a, demonstrates a promising avenue for enhancing direct anti-cancer activity. These novel agents exhibit significantly lower IC50 values and a more potent induction of apoptosis through the extrinsic pathway.
For researchers and drug development professionals, these findings underscore the importance of considering the specific cancer type and the potential for both direct and indirect mechanisms of action when evaluating this compound and its analogues as potential anti-cancer therapeutics. Further research is warranted to fully elucidate the complex signaling pathways involved and to optimize the therapeutic potential of this class of compounds.
References
- 1. Novel this compound Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative effect of this compound on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Levamisole's Effects on Different Cancer Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole (B84282), a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1] Its role in oncology began as an adjuvant therapy with 5-fluorouracil (B62378) (5-FU) for colon cancer, where its mechanism was largely attributed to its immunomodulatory properties.[1][2] Subsequent research has investigated its direct anti-proliferative and cytotoxic effects on cancer cells, revealing a complex and often contradictory profile. This guide provides an objective comparison of this compound's performance across various cancer cell lines, supported by experimental data, to offer a clear perspective for oncology research and drug development.
Comparative Efficacy Across Cancer Cell Lines
The direct anti-cancer activity of this compound is highly context-dependent, with significant efficacy observed in some cell lines and negligible effects in others. While it demonstrates clear cytotoxic and pro-apoptotic activity in multiple myeloma cells, its direct impact on colon cancer cell lines in vitro is questionable, suggesting its clinical benefit in that context may be primarily immune-mediated.[1]
Data Summary
The following table summarizes the quantitative effects of this compound on various cancer cell lines based on published literature.
| Cell Line(s) | Cancer Type | Key Findings | IC50 Value | Reference(s) |
| RPMI 8226, U266B1 | Multiple Myeloma | Significant dose-dependent inhibition of proliferation; induction of apoptosis. | > 1.0 mM | [3][4] |
| COLO-205, HT-29 | Colon Cancer | No direct cytotoxic effect; did not enhance the effect of 5-FU, and in some cases, was antagonistic. | Not reached, even at millimolar doses. | [1][3][5] |
| CEM | Leukemia | Low cytotoxic activity compared to its derivative. | > 20 µM | [3] |
| Endothelial Cells (HUVECs) | N/A (Angiogenesis) | Specific inhibition of proliferation and differentiation; induction of apoptosis. | 0.5 - 5 mM (dose-dependent) | [1][3][6] |
Note: A more potent derivative of this compound, analogue 4a, showed a significantly lower IC50 of 5 µM in CEM leukemia cells, highlighting the potential for developing more effective analogues.[7][8]
Mechanisms of Action
This compound's effects on cancer cells are multifaceted, involving direct cytotoxicity through apoptosis in sensitive cell lines and indirect effects via immunomodulation and anti-angiogenesis.
Induction of Apoptosis in Myeloma Cells
In human multiple myeloma cell lines, this compound treatment triggers a cascade of events characteristic of programmed cell death.[4] This process involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner caspase that leads to DNA fragmentation and cell death.[4]
Immunomodulatory Effects
A significant aspect of this compound's clinical efficacy, particularly in colon cancer, is believed to stem from its ability to restore depressed immune function.[1][3] It can enhance T-cell activation and proliferation and potentiate the functions of monocytes and macrophages.[2][9] Studies on human colon tumor cell lines (HCT-15, LoVo) have shown that this compound can increase the expression of Major Histocompatibility Complex (MHC) class I molecules, which are crucial for the recognition of tumor cells by the immune system.[10]
p53-Dependent DNA Damage Response
In human T cells, this compound has been shown to suppress activation and proliferation by inducing a mid-S phase cell cycle arrest.[11][12] This is associated with the activation of a p53-dependent DNA damage response, characterized by the phosphorylation of p53 and CHK1, and an increased expression of the FAS gene, sensitizing the cells to Fas-mediated apoptosis.[11][12]
Experimental Protocols
To ensure the critical evaluation and reproducibility of the findings, this section details the methodologies for key experiments cited in this compound research.
General Experimental Workflow
The evaluation of this compound's in vitro efficacy typically follows a standardized workflow, from initial cell culture to final data analysis, to determine its impact on cell viability and proliferation.
Cell Viability and Proliferation Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[1]
-
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).[1] Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[3][13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.[13]
-
2. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells do not.[3]
-
Materials:
-
Cell suspension (treated and untreated)
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from both this compound-treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes.[3][13]
-
Cell Counting: Load 10 µL of the mixture into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.[3][13]
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
-
Apoptosis Assays
DNA Fragmentation Analysis
Apoptosis often results in the activation of endonucleases that cleave genomic DNA into internucleosomal fragments, creating a characteristic "ladder" pattern on an agarose (B213101) gel.[4]
-
Materials:
-
Treated and untreated cells
-
DNA extraction kit
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA loading dye
-
DNA stain (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
-
-
Protocol:
-
Cell Lysis: Harvest cells after treatment and lyse them according to the DNA extraction kit protocol.
-
DNA Extraction: Extract genomic DNA from the cell lysates.
-
Agarose Gel Electrophoresis: Load equal amounts of extracted DNA into the wells of an agarose gel. Run the gel until the dye front has migrated sufficiently.
-
Staining and Visualization: Stain the gel with a DNA intercalating agent. Visualize the DNA under UV light.[1] Apoptotic cells will display a distinct ladder of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear, respectively.[1]
-
Conclusion
The evidence for the direct anti-proliferative effects of this compound on cancer cell lines is highly dependent on the cellular context.[1] While it exhibits clear cytotoxic and pro-apoptotic activity in multiple myeloma cell lines, its efficacy in colon cancer cell lines is questionable, suggesting its clinical benefit in this setting may be primarily due to its immunomodulatory effects.[1] Furthermore, its ability to inhibit angiogenesis presents another potential anti-cancer mechanism.[6] The development of more potent derivatives, such as the analogue 4a, demonstrates a promising avenue for future research, potentially overcoming the limitations of the parent compound.[7] Future investigations should focus on elucidating the precise molecular targets of this compound and its analogues in different cancer types to better validate its potential as a direct anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-proliferative effect of this compound on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. This compound effects on major histocompatibility complex and adhesion molecule expression and on myeloid cell adhesion to human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cross-Reactivity of Levamisole in Immunoassays: A Comparative Guide for Researchers
A comprehensive analysis of levamisole's interference in drug screening immunoassays, focusing on its metabolic conversion and the resulting cross-reactivity with amphetamine assays. This guide provides available data, detailed experimental protocols, and visual workflows to aid researchers in understanding and mitigating this common analytical challenge.
This compound (B84282), an anthelmintic agent with immunomodulatory properties, has become a prevalent adulterant in illicit cocaine preparations.[1] Its presence poses a significant challenge in clinical and forensic toxicology, primarily due to its potential to cause false-positive results in immunoassays for drugs of abuse. This guide provides a detailed comparison of this compound's cross-reactivity, focusing on the underlying mechanism and offering experimental protocols for its assessment.
The Mechanism of Interference: A Tale of Two Molecules
Direct cross-reactivity of the parent this compound molecule with most drug-of-abuse immunoassays is not extensively documented in manufacturer's package inserts. The primary cause for concern stems from its major metabolite, aminorex.[2] this compound is metabolized in the body to aminorex, a compound with a chemical structure and pharmacological activity similar to amphetamine.[2] This structural similarity is the key reason for the observed cross-reactivity in amphetamine immunoassays.
Below is a diagram illustrating the metabolic pathway from this compound to aminorex and its subsequent interaction in an amphetamine immunoassay.
Caption: Metabolic conversion of this compound to aminorex and its cross-reactivity mechanism in amphetamine immunoassays.
Comparative Cross-Reactivity Data
Obtaining specific quantitative data for this compound and aminorex cross-reactivity from manufacturer's package inserts for common immunoassays is challenging, as they are often not included in the standard panel of tested substances. The following table summarizes the stated cross-reactivity of various compounds in popular amphetamine immunoassays. The absence of this compound and aminorex in these lists highlights the need for independent validation.
| Immunoassay | Target Analyte(s) | Cross-Reactant | Concentration for Positive Result (ng/mL) |
| Siemens EMIT® II Plus Amphetamines Assay | Amphetamine, Methamphetamine | d-Methamphetamine | 300, 500, or 1000 (Cutoff) |
| Phentermine | 5,800 (at 300 ng/mL cutoff) | ||
| Phenylpropanolamine | 700,000 (at 300 ng/mL cutoff) | ||
| This compound/Aminorex | Data not provided in package insert[3] | ||
| Thermo Scientific™ CEDIA® Amphetamine/Ecstasy Assay | Amphetamine, Methamphetamine, MDMA | d-Amphetamine | 1,000 |
| l-Amphetamine | 40,000 | ||
| Phentermine | 25,000 | ||
| This compound/Aminorex | Data not provided in package insert[4] | ||
| Thermo Scientific™ DRI® Amphetamine Assay | Amphetamine, Methamphetamine | d-Amphetamine | 100% cross-reactivity with d-methamphetamine |
| MDA | 36% (at 500 ng/mL cutoff) | ||
| MDMA | 63% (at 500 ng/mL cutoff) | ||
| This compound/Aminorex | Data not provided in package insert[1] | ||
| Abbott MULTIGENT Amphetamines | Amphetamines | Data on specific cross-reactants and their concentrations are typically found in the product's package insert. | Data not publicly available without direct access to the package insert. |
| This compound/Aminorex | Data not publicly available |
Note: The concentrations listed indicate the amount of the cross-reactant required to produce a result equivalent to the assay's cutoff concentration for the target analyte. The lack of manufacturer-provided data for this compound and its metabolite aminorex underscores the importance of the experimental protocols outlined below for laboratories to determine this cross-reactivity independently.
Experimental Protocols for Assessing Cross-Reactivity
For researchers and drug development professionals seeking to quantify the cross-reactivity of this compound or its metabolites in a specific immunoassay, the following general protocol can be adapted.
Objective: To determine the concentration of a test compound (e.g., this compound, aminorex) that produces a positive result in a specific drug-of-abuse immunoassay.
Materials:
-
The specific immunoassay kit to be tested (e.g., EMIT, CEDIA, DRI).
-
Certified drug-free urine.
-
Certified reference standards of the test compound (this compound, aminorex) and the target analyte of the immunoassay (e.g., d-amphetamine).
-
Calibrators and controls provided with the immunoassay kit.
-
Automated clinical chemistry analyzer or microplate reader, as appropriate for the assay.
-
Precision pipettes and other standard laboratory equipment.
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, deionized water) and a separate stock solution for the target analyte.
-
Preparation of Spiked Samples:
-
Perform serial dilutions of the test compound stock solution into certified drug-free urine to create a range of concentrations. The concentration range should be wide enough to identify the concentration that triggers a positive result.
-
Prepare control samples by spiking the target analyte into drug-free urine at the assay's cutoff concentration.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific immunoassay being evaluated.
-
Run the prepared calibrators, controls, and the serially diluted test compound samples on the analyzer.
-
-
Data Analysis:
-
Record the instrument response for each sample.
-
Determine the lowest concentration of the test compound that produces a signal equal to or greater than the cutoff calibrator's signal. This concentration is considered the point of cross-reactivity.
-
-
Calculation of Percent Cross-Reactivity:
-
Percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing a Positive Result) x 100
-
The following diagram outlines the general workflow for assessing immunoassay cross-reactivity.
Caption: A stepwise workflow for the experimental validation of immunoassay cross-reactivity.
Conclusion and Recommendations
The presence of this compound as a common adulterant in cocaine presents a significant analytical challenge, primarily through the cross-reactivity of its metabolite, aminorex, in amphetamine immunoassays. The lack of readily available, manufacturer-provided cross-reactivity data for this compound and its metabolites necessitates that clinical and forensic laboratories:
-
Be Aware of the Potential for False Positives: When a positive amphetamine screen is observed in a suspected cocaine user, the possibility of this compound adulteration should be considered.
-
Utilize Confirmatory Testing: All presumptive positive immunoassay results should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can definitively distinguish between amphetamines and aminorex.
-
Perform In-House Validation: Laboratories are encouraged to perform their own cross-reactivity studies for this compound and aminorex using the immunoassays they employ to better understand the potential for false-positive results and to establish appropriate internal guidelines.
By understanding the mechanism of interference and implementing robust testing protocols, researchers, scientists, and drug development professionals can improve the accuracy of drug screening and ensure the reliability of their findings.
References
A Comparative Guide to Ivermectin and Levamisole Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ivermectin and Levamisole (B84282) combination therapy with their use as monotherapies. The information is supported by experimental data from preclinical and clinical studies, with a focus on their synergistic anthelmintic effects and individual immunomodulatory and potential anti-cancer properties.
Executive Summary
Ivermectin and this compound are both potent anthelmintic agents with distinct mechanisms of action. Ivermectin, a macrocyclic lactone, acts on glutamate-gated chloride channels in invertebrates, leading to flaccid paralysis.[1] this compound, an imidazothiazole, is an agonist of nicotinic acetylcholine (B1216132) receptors in nematodes, causing spastic paralysis.[1] The combination of these two drugs has demonstrated superior efficacy against resistant gastrointestinal nematodes in livestock compared to either drug alone.[2][3][4] This guide synthesizes the available quantitative data, details the experimental protocols used to generate this data, and illustrates the key signaling pathways involved.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various studies, comparing the efficacy of Ivermectin, this compound, and their combination.
Table 1: Anthelmintic Efficacy (Fecal Egg Count Reduction Test - FECRT)
| Species | Parasite(s) | Ivermectin Efficacy (%) | This compound Efficacy (%) | Combination Efficacy (%) | Reference |
| Sheep | Haemonchus contortus (resistant) | 91.34 | 92.5 | 99.37 | [3] |
| Cattle (Farm A) | Cooperia spp. | 41 | 100 | 100 | [2][4] |
| Cattle (Farm A) | Ostertagia spp. | 100 | 91 | 100 | [2][4] |
| Cattle (Farm B) | Mixed gastrointestinal nematodes | 55 | 99 | 100 | [2][4] |
| Mice | Baylisascaris transfuga (migrating larvae) | 88.3 | 81.1 | Not Assessed | [5] |
| Mice | Baylisascaris transfuga (encapsulated larvae) | 75.0 | 49.2 | Not Assessed | [5] |
Table 2: In Vitro Efficacy against Haemonchus contortus Larvae
| Assay | Drug | Isolate | IC50 | Reference |
| Larval Migration Assay | Ivermectin | Susceptible | ~0.72 of control (after pre-exposure to IVM) | [6] |
| Larval Migration Assay | This compound | Susceptible | ~0.29 of control (after pre-exposure to IVM) | [6] |
| Larval Migration Assay | This compound | Resistant | ~0.28 of control (after pre-exposure to LEV) | [6] |
Table 3: Pharmacokinetic Parameters (Cattle, Subcutaneous Administration)
| Drug | Parameter | Administered Alone | Administered in Combination | Reference |
| Ivermectin | AUC (ng.d/mL) | 274 ± 65.1 | 295 ± 111 | [2][4] |
| This compound | AUC (µg.h/mL) | 8.90 ± 2.69 | 9.11 ± 1.82 | [2][4] |
Note: In a human study, this compound was found to increase the bioavailability of Ivermectin.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from guidelines provided by the World Association for the Advancement of Veterinary Parasitology and other sources.[2][7][8]
Objective: To determine the in vivo efficacy of an anthelmintic drug or combination by comparing fecal egg counts before and after treatment.
Materials:
-
Individual animal identification tags
-
Calibrated weigh scale or weigh band
-
Dosing equipment (e.g., drenching gun, syringe)
-
Anthelmintic drugs (Ivermectin, this compound, or combination)
-
Sample collection bags, labeled
-
Cooler with ice packs for sample transport
-
Microscope
-
McMaster slides or Mini-FLOTAC
-
Flotation solution (e.g., saturated sodium chloride, specific gravity 1.20)
-
Beakers, graduated cylinders, strainers
Procedure:
-
Animal Selection:
-
Select a minimum of 10-15 animals for each treatment group (including an untreated control group).
-
Animals should be of a similar age and management group and should not have been treated with anthelmintics in the preceding 6-8 weeks.
-
-
Pre-treatment Sampling (Day 0):
-
Collect individual fecal samples (at least 20g) directly from the rectum of each selected animal.
-
Place each sample in a labeled bag and store in a cooler at 4-8°C. Do not freeze.
-
-
Animal Treatment:
-
Weigh each animal accurately to ensure correct dosage.
-
Administer the anthelmintic(s) according to the manufacturer's instructions. For combination therapy, drugs can be administered simultaneously.
-
Ivermectin: Typically 0.2 mg/kg subcutaneously.
-
This compound: Typically 7.5-8 mg/kg subcutaneously or orally.
-
-
-
Post-treatment Sampling:
-
Collect fecal samples from the same animals at a specific time point post-treatment.
-
This compound: 7-10 days.
-
Ivermectin: 14-17 days.
-
Combination: 14 days is a common time point.
-
-
-
Fecal Egg Counting (McMaster Method):
-
Weigh 2g of feces from each sample.
-
Homogenize the feces in 28 mL of flotation solution in a beaker.
-
Pour the suspension through a strainer into another beaker.
-
Using a pipette, immediately transfer a sample of the suspension to fill one chamber of a McMaster slide.
-
Repeat to fill the second chamber.
-
Let the slide sit for 5 minutes to allow eggs to float to the surface.
-
Count the number of eggs within the grid of both chambers under a microscope at 100x magnification.
-
Calculate the eggs per gram (EPG) of feces: EPG = (Total eggs in both chambers) x 50.
-
-
Data Analysis:
-
Calculate the group arithmetic mean EPG for pre-treatment (T1) and post-treatment (T2).
-
Calculate the percentage reduction using the formula: FECR (%) = [1 - (T2 / T1)] x 100
-
Efficacy is generally considered effective if the reduction is ≥95%.
-
In Vitro Larval Development/Migration Assay
This is a generalized protocol based on methodologies described for Haemonchus contortus.[6][9][10]
Objective: To determine the concentration-dependent effect of anthelmintics on the development or migration of nematode larvae in vitro.
Materials:
-
Nematode eggs or larvae (e.g., L3 stage H. contortus)
-
96-well microtiter plates (some with filter mesh bottoms for migration assays)
-
Culture medium (e.g., Earle's balanced salt solution with yeast extract)
-
Ivermectin and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
Incubator (27-29°C)
-
Inverted microscope
Procedure:
-
Preparation of Larvae/Eggs:
-
Recover nematode eggs from fresh feces of infected animals.
-
Culture the eggs to the desired larval stage (e.g., L3) under controlled conditions.
-
Wash and suspend the larvae in the culture medium to a known concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of Ivermectin and this compound (and their combinations) in the culture medium in a 96-well plate.
-
Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Add a standardized number of larvae (e.g., 100-200) to each well.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for a specified period (e.g., 24-72 hours for development assays, shorter for migration assays).
-
-
Data Collection:
-
Larval Development Assay: Assess the percentage of eggs that have developed into L3 larvae. A viability stain can be used.
-
Larval Migration Assay: For plates with filter bottoms, larvae that are still motile will migrate through the mesh into a collection plate. The number of migrated larvae is then counted.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of development or migration for each drug concentration compared to the controls.
-
Plot the percentage inhibition against the drug concentration (log scale) to generate a dose-response curve.
-
Determine the IC50 (the concentration of the drug that causes 50% inhibition).
-
HPLC Method for Plasma Drug Concentration
This is a composite protocol based on published methods for the individual determination of Ivermectin and this compound.[11][12][13][14][15] A simultaneous detection method would require specific validation.
Objective: To quantify the concentration of Ivermectin and/or this compound in animal plasma.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with appropriate detectors (Fluorescence for Ivermectin, UV for this compound).
-
C18 analytical column.
-
Blood collection tubes with anticoagulant (e.g., heparin).
-
Centrifuge.
-
Vortex mixer.
-
Solvents for mobile phase (e.g., acetonitrile, methanol (B129727), water) and extraction (e.g., methanol, acetonitrile).
-
Ivermectin and this compound analytical standards.
-
Derivatization agents for Ivermectin (e.g., N-methylimidazole, trifluoroacetic anhydride).
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples at various time points after drug administration.
-
Centrifuge the blood at ~1500g for 15 minutes to separate the plasma.
-
Store plasma at -20°C or lower until analysis.
-
-
Drug Extraction:
-
To a known volume of plasma (e.g., 1 mL), add a protein precipitation/extraction solvent (e.g., cold methanol or acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 12,000g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (for Ivermectin):
-
Reconstitute the dried extract.
-
Add derivatization agents (N-methylimidazole and trifluoroacetic anhydride (B1165640) in acetonitrile) to convert Ivermectin into a fluorescent derivative. This step is crucial for achieving high sensitivity.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
For Ivermectin:
-
Mobile Phase: Acetonitrile:Methanol:Water mixture (e.g., 50:45:5 v/v/v).
-
Flow Rate: ~1.5 mL/min.
-
Detection: Fluorescence detector (Excitation: ~365 nm, Emission: ~475 nm).
-
-
For this compound:
-
Mobile Phase: Phosphate buffer:Acetonitrile mixture (e.g., 60:40 v/v).
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector at ~225 nm.
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of Ivermectin and this compound standards spiked into blank plasma and processed in the same way as the samples.
-
Compare the peak areas of the unknown samples to the calibration curve to determine the drug concentrations.
-
Signaling Pathways and Mechanisms of Action
Antiparasitic Mechanism of Action
The synergistic anthelmintic effect of the Ivermectin and this compound combination stems from their distinct molecular targets in the nematode's neuromuscular system.
Caption: Dual antiparasitic mechanisms of Ivermectin and this compound.
Immunomodulatory Signaling Pathways
Both Ivermectin and this compound possess immunomodulatory properties, although their combined effect on the immune system has not been extensively studied. The diagram below illustrates their individual known pathways. This compound is known to restore depressed immune function, enhancing T-cell responses, and potentiating monocyte and macrophage functions.[16] Ivermectin has also been shown to have immunomodulatory effects.[17]
Caption: Individual immunomodulatory pathways of Ivermectin and this compound.
Experimental Workflow: Fecal Egg Count Reduction Test (FECRT)
The following diagram outlines the logical flow of the FECRT protocol.
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Conclusion
The combination of Ivermectin and this compound demonstrates a clear synergistic effect in overcoming anthelmintic resistance in gastrointestinal nematodes of livestock. The quantitative data consistently show higher efficacy for the combination therapy compared to the individual drugs. While pharmacokinetic studies in cattle suggest minimal interaction, evidence from human studies indicates a potential for this compound to increase Ivermectin's bioavailability, a factor that warrants consideration in any new drug development.
The research on the combined immunomodulatory or anti-cancer effects of this specific duo is currently lacking. However, their individual properties in these areas suggest that further investigation into the combination could be a promising avenue for future research, particularly in immuno-oncology. The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore the therapeutic potential of this drug combination.
References
- 1. biorxiv.org [biorxiv.org]
- 2. combar-ca.eu [combar-ca.eu]
- 3. luvas.edu.in [luvas.edu.in]
- 4. Combined use of ivermectin and this compound to control resistant nematodes in cattle: assessment of pharmacokinectic interactions and therapeutic responses [ri.conicet.gov.ar]
- 5. Comparative Efficacy of Ivermectin and this compound for Reduction of Migrating and Encapsulated Larvae of Baylisascaris transfuga in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of in vitro exposure to ivermectin and this compound on the expression patterns of ABC transporters in Haemonchus contortus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 8. uvm.edu [uvm.edu]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved LC method to determine ivermectin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ivermectin plasma concentration by HPLC [journal11.magtechjournal.com]
- 16. Anthelmintic Drugs as Emerging Immune Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunomodulatory effect of various anti-parasitics: a review | Parasitology | Cambridge Core [cambridge.org]
A Comparative Analysis of Levamisole and Albendazole in the Treatment of Helminth Infections
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used anthelmintic agents, levamisole (B84282) and albendazole (B1665689), in the treatment of various helminth infections. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and a look into the mechanistic actions of these drugs.
Executive Summary
This compound and albendazole are both crucial medications in the global effort to control helminthiasis. Albendazole, a benzimidazole, boasts a broad spectrum of activity, while this compound, an imidazothiazole, is effective against several common intestinal nematodes and possesses immunomodulatory properties. This guide presents a comparative analysis of their efficacy, supported by data from clinical trials and in-vitro studies. While both drugs are effective, their performance varies depending on the helminth species. Combination therapy has shown promise in enhancing efficacy, particularly in cases of mixed infections and against specific helminths like Trichuris trichiura.
Mechanism of Action
The distinct mechanisms of action of this compound and albendazole underpin their different spectrums of activity and potential for synergistic use.
Albendazole: This drug primarily targets the microtubular structure of the parasite.[1][2] It binds to β-tubulin, inhibiting its polymerization into microtubules.[1][2][3] This disruption of the cytoskeleton leads to impaired glucose uptake and depletion of glycogen (B147801) stores, ultimately resulting in the parasite's death.[1][2][3]
This compound: In contrast, this compound acts as a nicotinic acetylcholine (B1216132) receptor agonist on the muscle cells of susceptible nematodes.[4][5][6] This leads to spastic paralysis of the worm, causing it to be expelled from the host's gastrointestinal tract.[4][5]
Comparative Efficacy: Clinical Data
The following tables summarize the cure rates (CR) and egg reduction rates (ERR) of this compound and albendazole against common soil-transmitted helminths, based on findings from various clinical trials.
Table 1: Efficacy against Ascaris lumbricoides
| Treatment | Cure Rate (%) | Egg Reduction Rate (%) | References |
| Albendazole | 88.3 - 100 | >95 | [7][8][9][10][11] |
| This compound | Significantly reduced prevalence | - | [12] |
| Albendazole + this compound | 100 | - | [9] |
Table 2: Efficacy against Trichuris trichiura
| Treatment | Cure Rate (%) | Egg Reduction Rate (%) | References |
| Albendazole | 46.2 - 66.7 | - | [7][8][9][10] |
| This compound | Significantly reduced prevalence | - | [12] |
| Albendazole + this compound | 94.7 - 95.8 | - | [7][8][9][10] |
Table 3: Efficacy against Hookworm (Necator americanus)
| Treatment | Cure Rate (%) | References |
| Albendazole | Significantly reduced prevalence | [12] |
| This compound | No significant reduction in prevalence | [12] |
Table 4: Efficacy against Mixed Helminth Infections
| Treatment | Cure Rate (%) | References |
| Albendazole | 28.65 | [7][8][10] |
| Albendazole + this compound | 85.7 | [7][8][10] |
Comparative Efficacy: In-Vitro Data
In-vitro assays provide valuable data on the direct activity of anthelmintics against different life stages of helminths. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Table 5: In-Vitro Efficacy (IC50 Values)
| Helminth Species | Drug | Life Stage | IC50 | References |
| Ancylostoma ceylanicum | This compound | L3 Larvae | 1.6 µg/mL | [6] |
| Necator americanus | This compound | L3 Larvae | 0.5 µg/mL | [6] |
| Necator americanus | This compound | Adult | 13.4 µg/mL | [6] |
| Trichuris muris | This compound | L3 Larvae | 33.1 µg/mL | [6] |
| Trichuris muris | This compound | Adult | 16.5 µg/mL | [6] |
| Ancylostoma ceylanicum | Albendazole | Egg Hatching | 119 nM | [13] |
| Haemonchus contortus | This compound | Larval Migration | IC50 decreased with IVM pre-exposure | [14] |
Experimental Protocols
Standardized protocols are crucial for the accurate assessment of anthelmintic efficacy. The following are summaries of key experimental methodologies cited in the referenced studies.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used method to assess anthelmintic efficacy in both clinical and field settings.
Methodology:
-
Subject Selection: A cohort of infected individuals is selected based on screening of fecal samples.[15][16]
-
Pre-treatment Sampling: Individual fecal samples are collected before the administration of any drug.[15][17]
-
Fecal Egg Count (FEC): The number of helminth eggs per gram of feces (EPG) is determined using a standardized quantitative technique such as the Kato-Katz or McMaster method.[15][17]
-
Treatment Administration: The subjects are randomly assigned to receive either the test drug (this compound or albendazole), a combination, or a placebo.[8][10]
-
Post-treatment Sampling: Fecal samples are collected again from the same individuals after a specific period, typically 14 to 21 days post-treatment.[16][17]
-
Calculation of Efficacy: The percentage reduction in the mean EPG from pre- to post-treatment is calculated to determine the Egg Reduction Rate (ERR). The Cure Rate is the percentage of individuals who become egg-negative after treatment.[17]
Kato-Katz Technique for Fecal Egg Count
The Kato-Katz technique is a simple and widely used method for quantifying helminth eggs in fecal samples, recommended by the World Health Organization.[18]
Materials:
-
Microscope slides
-
Kato-Katz template (delivers a standardized amount of feces, e.g., 41.7 mg)
-
Cellophane strips soaked in a glycerol-malachite green solution
-
Spatula and screen
Procedure:
-
A small amount of fecal sample is pressed through a screen to remove large debris.[19]
-
The Kato-Katz template is placed on a microscope slide, and the hole is filled with the sieved feces.[19]
-
The template is removed, leaving a standardized amount of feces on the slide.[18]
-
The fecal smear is covered with a glycerol-soaked cellophane strip.[4]
-
The slide is left for a period to allow the glycerol (B35011) to clear the fecal material, making the eggs more visible.[20] Hookworm eggs should be counted within 30-60 minutes as they can clear and become invisible.[20]
-
The eggs are then counted under a microscope, and the count is multiplied by a factor corresponding to the template size to obtain the EPG.[18]
In-Vitro Larval Migration Inhibition Assay
This assay assesses the effect of anthelmintics on the motility of helminth larvae.
Methodology:
-
Larval Preparation: Third-stage (L3) larvae of the target helminth are hatched and prepared in a suitable culture medium.
-
Drug Dilution: Serial dilutions of the test compounds (this compound and albendazole) are prepared in a 96-well plate format.
-
Exposure: A standardized number of larvae are added to each well containing the drug dilutions.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Larval motility is assessed, often by visual scoring or using automated tracking systems. The percentage of motile larvae is determined for each drug concentration.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits 50% of larval motility) is calculated.
Conclusion
Both albendazole and this compound are effective anthelmintics, but their efficacy profiles differ. Albendazole generally shows high cure rates against Ascaris lumbricoides and is also effective against hookworm.[7][11][12] this compound also demonstrates efficacy against Ascaris lumbricoides.[12] For Trichuris trichiura, single-drug therapy with albendazole often yields unsatisfactory cure rates, whereas the combination of albendazole and this compound has been shown to be significantly more effective.[7][8][10] In cases of mixed helminth infections, the combination therapy also appears to be superior to albendazole monotherapy.[7][8][10] The choice of anthelmintic should be guided by the prevalent helminth species, and in areas with a high prevalence of mixed infections or Trichuris trichiura, combination therapy with albendazole and this compound should be considered. Further research into the optimal dosage and administration strategies for combination therapies is warranted to maximize their efficacy and combat the potential development of anthelmintic resistance.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. who.int [who.int]
- 3. Assessing the efficacy of anthelminthic drugs against schistosomiasis and soil-transmitted helminthiases [who.int]
- 4. alliedguru.com [alliedguru.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Albendazole and Mebendazole With or Without this compound for Ascariasis and Trichuriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Albendazole and Mebendazole With or Without this compound for Ascariasis and Trichuriasis | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 9. media.neliti.com [media.neliti.com]
- 10. oamjms.eu [oamjms.eu]
- 11. Anthelmintic drugs for treating ascariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of albendazole and this compound chemotherapy on prevalence and intensity of common soil-transmitted helminth infections in school children, Sierra Leone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of in vitro exposure to ivermectin and this compound on the expression patterns of ABC transporters in Haemonchus contortus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. combar-ca.eu [combar-ca.eu]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 17. vet.ucalgary.ca [vet.ucalgary.ca]
- 18. Kato Katz Technique: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 19. nsadada.com [nsadada.com]
- 20. Kato-Katz Method: LAVALLE, Jestin B | PDF | Feces | Medical Specialties [scribd.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Levamisole
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of levamisole (B84282), a compound requiring strict adherence to hazardous waste protocols. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe handling and mitigate environmental contamination.
Operational Plan: Step-by-Step this compound Disposal
This compound and its containers must be treated as hazardous waste. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1] Adherence to local, state, and federal regulations is mandatory for the disposal of this chemical.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including pure compound, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), in a dedicated, clearly labeled, and sealed container.
-
The container should be suitable for hazardous chemical waste and kept closed when not in use.[1]
Step 2: Spill Management
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum up the material and place it into the designated hazardous waste container. Avoid generating dust.[2] A vacuum cleaner must be fitted with a HEPA filter.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in the waste container.
-
Ensure the spill area is decontaminated after cleanup.
Step 3: Container Management
-
Empty this compound containers must be properly decontaminated before recycling or disposal.
-
Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Alternatively, after triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
Step 4: Final Disposal
-
This compound waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[1][2]
-
The preferred method of destruction is controlled incineration with flue gas scrubbing to manage hazardous combustion products.[1]
-
Maintain a manifest for all hazardous waste shipments as required by regulations.
Quantitative Data: Aquatic Toxicity of this compound Hydrochloride
The environmental hazards of this compound are a key driver for the stringent disposal requirements. The following table summarizes the aquatic toxicity data for this compound hydrochloride, which indicates its potential to harm aquatic organisms if released into the environment.
| Species | Test Type | Duration | Result (LC50/EC50) | Guideline |
| Oryzias latipes (Japanese medaka) | Acute Toxicity (Fish) | 96 hours | 37.3 mg/L (LC50) | OECD Test Guideline 203 |
| Daphnia magna (Water flea) | Acute Immobilization (Invertebrate) | 48 hours | 64 mg/L (EC50) | OECD Test Guideline 202 |
LC50 (Lethal Concentration 50%): The concentration of a chemical in water that causes the death of 50% of a group of test animals. EC50 (Effective Concentration 50%): The concentration of a chemical in water that causes a defined effect in 50% of a group of test organisms (in this case, immobilization).
Experimental Protocols: Aquatic Toxicity Testing
The data presented above was generated following standardized methodologies from the Organisation for Economic Co-operation and Development (OECD) to ensure reproducibility and reliability.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organisms: A standard fish species, such as Zebra fish (Danio rerio) or Japanese medaka (Oryzias latipes), is selected.[1]
-
Exposure Conditions: Fish are exposed to the test substance in a series of at least five concentrations, typically in a geometric series, for a 96-hour period.[3][4] A control group is maintained in water without the test substance.
-
Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[1][4]
-
Data Analysis: The cumulative mortality data is used to calculate the LC50 value, the concentration estimated to be lethal to 50% of the test fish over the 96-hour exposure period.[3]
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to freshwater invertebrates.
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.[5]
-
Exposure Conditions: The daphnids are exposed to the test substance across at least five concentrations for a 48-hour period under static conditions.[2][5] A control group is also monitored.
-
Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.[2]
-
Observations: Immobilization is recorded at 24 and 48 hours.[5]
-
Data Analysis: The results are analyzed to calculate the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Levamisole
Levamisole is an anthelmintic agent utilized in both veterinary and human medicine, as well as in laboratory research. Handling this compound requires strict adherence to safety protocols to mitigate potential health risks. This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. This compound is harmful if swallowed, is suspected of damaging an unborn child, and may cause damage to organs, specifically the blood and testes, through prolonged or repeated exposure.[1][2][3][4] Additionally, this compound powder may form combustible dust concentrations in the air.[1][2]
Personal Protective Equipment (PPE)
A critical first step in safely handling this compound is the correct use of Personal Protective Equipment (PPE). The following table summarizes the necessary PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Wear safety glasses with side shields or goggles.[1][3][5] A faceshield should be used if there is a potential for direct contact with dusts, mists, or aerosols.[1][2][3][5] | Protects against mechanical irritation from dust and accidental splashes.[1][3] Provides full-face protection from splashes and airborne particles.[3] |
| Hand Protection | Use chemical-resistant gloves.[1][3] It is recommended to consider double gloving.[1][3][6] | Prevents skin contact. Reduces the risk of exposure from a single glove failure.[3] |
| Skin & Body Protection | Wear a standard work uniform or laboratory coat.[1][2][3] Additional protective garments such as sleevelets, an apron, or a disposable suit should be used based on the specific task to avoid exposed skin.[1][2][3] | Protects skin from accidental contact and ensures full body protection during procedures with a higher risk of contamination.[1][3] |
| Respiratory Protection | Use only with adequate ventilation.[1][2] For potential exposure to dust or aerosols where ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][7] A positive pressure air-supplied respirator is recommended for uncontrolled releases or unknown exposure levels.[1] | Prevents the inhalation of harmful dust or aerosols. Offers a higher level of protection in high-risk scenarios.[3] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict operational workflow is paramount when working with this compound. The following protocol outlines the procedural steps for safe handling from preparation to disposal.
1. Preparation and Planning:
-
Obtain and Read Safety Instructions: Before beginning any work, obtain and thoroughly read all safety precautions and the Safety Data Sheet (SDS) for this compound.[2][4]
-
Engineering Controls: Ensure that work is conducted in a well-ventilated area.[7][8] For handling powders, use a containment system such as a powder weighing hood or a glove box to prevent contamination and overexposure.[7]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
2. Handling Procedures:
-
General Precautions: Do not eat, drink, or smoke in the handling area.[1][2][6][7][8] Avoid all personal contact, including inhalation.[7]
-
Minimize Dust: Handle the compound in a manner that minimizes dust generation and accumulation.[1][2][6] Avoid using compressed air to clear dust surfaces.[1][6]
-
Container Management: Keep the this compound container tightly closed when not in use.[1][2][6][8]
-
Hand Washing: Wash hands and skin thoroughly with soap and water after handling.[1][2][7]
3. Accidental Release Measures (Spill Response):
-
Minor Spills:
-
Major Spills:
4. First Aid Procedures:
-
If Swallowed: Call a POISON CENTER or doctor immediately.[2][9] Rinse the mouth with water.[1][2][8][10] Do not induce vomiting.[2][3][6]
-
If Inhaled: Remove the person to fresh air and get medical attention.[1][2][3][10] If the person is not breathing, provide artificial respiration.[3][8][10]
-
In Case of Skin Contact: Immediately flush the skin with soap and plenty of water.[1][2][6] Remove all contaminated clothing and shoes and seek medical attention.[1][2][3][6][10]
-
In Case of Eye Contact: Rinse eyes cautiously with water for several minutes.[1][9][10] If irritation develops and persists, get medical attention.[1][2][3][6]
5. Disposal Plan:
-
Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with local regulations at an approved waste disposal plant.[1][2][4][8][9]
-
Sewerage System: Do not dispose of waste into the sewer system.[1][6][8]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1][6][8] If not otherwise specified, dispose of them as unused product.[1][2][6]
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
